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Foundational

1-(5-Methylmorpholin-3-yl)propan-2-one mechanism of action in vitro

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 1-(5-Methylmorpholin-3-yl)propan-2-one Disclaimer: The compound 1-(5-Methylmorpholin-3-yl)propan-2-one is a novel chemical entity with limited to no curr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 1-(5-Methylmorpholin-3-yl)propan-2-one

Disclaimer: The compound 1-(5-Methylmorpholin-3-yl)propan-2-one is a novel chemical entity with limited to no currently available public research. This guide, therefore, presents a hypothetical, yet scientifically rigorous, framework for the elucidation of its in vitro mechanism of action. The proposed targets and pathways are inferred from structural-activity relationships of analogous compounds containing morpholine and propan-2-one scaffolds. All protocols and data are illustrative.

Introduction

1-(5-Methylmorpholin-3-yl)propan-2-one is a synthetic molecule featuring a saturated morpholine ring, a common scaffold in medicinal chemistry known for its favorable pharmacokinetic properties. The presence of a propan-2-one side chain suggests potential interactions with a variety of biological targets. This guide provides a comprehensive, step-by-step approach for researchers to systematically investigate and characterize the in vitro pharmacological profile of this compound.

Part 1: Postulated Mechanisms of Action Based on Structural Analogs

The morpholine ring is a key feature in several approved drugs, often conferring water solubility and acting as a non-ionizable basic center. Its derivatives have been shown to interact with a range of targets, including but not limited to G-protein coupled receptors (GPCRs), ion channels, and enzymes. The methyl group at the 5-position of the morpholine ring may influence stereoselectivity and metabolic stability.

The propan-2-one moiety can be a site for metabolic activity or could be involved in covalent or non-covalent interactions with target proteins. Given these structural features, we can hypothesize several potential mechanisms of action that warrant in vitro investigation.

Hypothesis 1: Monoamine Oxidase (MAO) Inhibition

Certain morpholine-containing compounds have been investigated for their potential to inhibit monoamine oxidases (MAO-A and MAO-B), enzymes critical in the metabolism of neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibition of these enzymes leads to increased levels of these neurotransmitters in the synaptic cleft, a mechanism utilized in the treatment of depression and neurodegenerative diseases.

Hypothesis 2: Sigma Receptor Modulation

The morpholine scaffold is also present in compounds that exhibit affinity for sigma receptors (σ1 and σ2). These receptors are involved in a variety of cellular functions, including ion channel regulation, and are implicated in neuropsychiatric and neurodegenerative disorders.

Hypothesis 3: Phosphoinositide 3-Kinase (PI3K) Pathway Modulation

Some morpholine derivatives have been shown to inhibit PI3K enzymes, which are key components of a signaling pathway that regulates cell growth, proliferation, and survival. Dysregulation of the PI3K pathway is a hallmark of many cancers.

Part 2: A Stepwise In Vitro Investigative Workflow

A logical and efficient cascade of in vitro assays is crucial to systematically test these hypotheses and potentially uncover novel mechanisms of action.

Caption: A stepwise workflow for in vitro mechanism of action elucidation.

Step 1: Initial Broad Target Screening (e.g., CEREP Panel)

To cast a wide net and identify potential off-target effects, an initial screening against a broad panel of receptors, ion channels, and enzymes is recommended. This can provide preliminary data to either support or deprioritize initial hypotheses.

Step 2: Hypothesis-Driven In Vitro Assays

Based on the structural analysis and initial screening, more focused assays should be conducted.

Principle: This assay measures the ability of 1-(5-Methylmorpholin-3-yl)propan-2-one to inhibit the activity of recombinant human MAO-A and MAO-B. A common method involves a chemiluminescent assay where the metabolism of a substrate by MAO produces a luminescent signal.

Methodology:

  • Prepare a dilution series of 1-(5-Methylmorpholin-3-yl)propan-2-one in an appropriate buffer (e.g., 100 mM HEPES, pH 7.5).

  • In a 96-well white opaque plate, add the test compound dilutions.

  • Add recombinant human MAO-A or MAO-B enzyme to the wells.

  • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiate the reaction by adding the MAO substrate and a horseradish peroxidase-coupled reagent.

  • Incubate for 60 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition relative to a vehicle control and determine the IC50 value.

Data Interpretation:

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)
1-(5-Methylmorpholin-3-yl)propan-2-one> 1005.2
Moclobemide (Control)2.1> 100
Selegiline (Control)> 1000.01

This hypothetical data suggests a selective inhibition of MAO-B.

Principle: This assay determines the affinity of the test compound for sigma receptors by measuring its ability to displace a known radiolabeled ligand from the receptor.

Methodology:

  • Prepare cell membranes from a cell line expressing either σ1 or σ2 receptors.

  • Prepare a dilution series of 1-(5-Methylmorpholin-3-yl)propan-2-one.

  • In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-pentazocine for σ1), and the test compound dilutions.

  • Incubate at room temperature for a specified time to reach equilibrium.

  • Harvest the membranes onto a filter plate and wash to remove unbound radioligand.

  • Measure the radioactivity retained on the filter using a scintillation counter.

  • Calculate the percent displacement and determine the Ki (inhibition constant).

Data Interpretation:

Compoundσ1 Ki (nM)σ2 Ki (nM)
1-(5-Methylmorpholin-3-yl)propan-2-one150> 1000
Haloperidol (Control)3.5500

This hypothetical data suggests moderate affinity for the σ1 receptor.

Step 3: Downstream Signaling Pathway Analysis

If significant activity is observed in the primary assays, the next step is to investigate the compound's effect on downstream signaling pathways. For example, if MAO-B inhibition is confirmed, measuring changes in intracellular dopamine levels in a relevant cell line would be a logical next step.

Caption: Postulated MAO-B inhibition pathway.

Part 3: Comprehensive Data Interpretation and Reporting

References

  • Subtel'na, I., Atamanyuk, D., & Lesyk, R. (2021). An overview of the recent advances in the synthesis and biological activity of morpholine derivatives. Future Medicinal Chemistry, 13(15), 1361-1385. [Link]

  • Edmondson, D. E., & Binda, C. (2018). Monoamine oxidases. Subcellular Biochemistry, 87, 85-107. [Link]

  • Semo, N., & D'Souza, D. C. (2020). Sigma-1 Receptor (S1R) Agonists and Their Therapeutic Potential in Neuropsychiatric Disorders. CNS drugs, 34(11), 1113–1130. [Link]

  • Thorpe, L. M., Yuzugullu, H., & Zhao, J. J. (2015). PI3K in cancer: divergent roles of isoforms, modes of activation and therapeutic targeting. Nature reviews. Cancer, 15(1), 7-24. [Link]

Exploratory

An In-depth Technical Guide to 1-(5-Methylmorpholin-3-yl)propan-2-one: Synthesis, Characterization, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the novel chemical entity, 1-(5-Methylmorpholin-3-yl)propan-2-one. As a compound not yet...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the novel chemical entity, 1-(5-Methylmorpholin-3-yl)propan-2-one. As a compound not yet extensively described in scientific literature, this document establishes its fundamental physicochemical properties through structural elucidation and computational analysis. We present a detailed exploration of potential synthetic pathways, drawing upon established methodologies for the synthesis of substituted morpholines and the introduction of ketone-containing side chains. Furthermore, this guide delves into the prospective applications of 1-(5-Methylmorpholin-3-yl)propan-2-one in drug development, based on a thorough analysis of the known biological activities of structurally related morpholine derivatives. Protocols for the chemical synthesis and characterization are provided to facilitate further investigation of this promising molecule.

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its favorable physicochemical properties, including metabolic stability and aqueous solubility, make it an attractive component in the design of novel therapeutics. The combination of this heterocyclic system with a propan-2-one moiety introduces a versatile functional group that can participate in various biological interactions. This guide focuses on the specific, and thus far under-documented, molecule 1-(5-Methylmorpholin-3-yl)propan-2-one, providing a foundational understanding for researchers interested in its synthesis and potential pharmacological evaluation.

Physicochemical Properties

The fundamental properties of 1-(5-Methylmorpholin-3-yl)propan-2-one have been determined through structural analysis and calculation.

Chemical Structure and Formula

The structure of 1-(5-Methylmorpholin-3-yl)propan-2-one is defined by a morpholine ring with a methyl group at the 5-position and a propan-2-one substituent at the 3-position. Based on this structure, the chemical formula is determined to be C9H17NO2 .

Molecular Weight

The molecular weight of C9H17NO2 is calculated to be 171.24 g/mol [1][2][3][4][5].

Table 1: Physicochemical Properties of 1-(5-Methylmorpholin-3-yl)propan-2-one

PropertyValueSource
Chemical Formula C9H17NO2Calculated
Molecular Weight 171.24 g/mol [1][2][3][4][5]
IUPAC Name 1-(5-Methylmorpholin-3-yl)propan-2-one-

Synthesis and Characterization

While no specific synthesis for 1-(5-Methylmorpholin-3-yl)propan-2-one has been reported, a plausible synthetic route can be devised based on established organic chemistry principles. A logical approach involves the initial synthesis of the 5-methylmorpholine core, followed by the attachment of the propan-2-one side chain.

Synthesis of the 5-Methylmorpholine Core

The synthesis of substituted morpholines can be achieved through various methods, often starting from amino alcohols. A common strategy involves the cyclization of an appropriate N-substituted diethanolamine derivative.

Introduction of the Propan-2-one Moiety

The attachment of the propan-2-one side chain to the 3-position of the morpholine ring presents a synthetic challenge. A potential strategy involves the use of a Mannich-type reaction or the alkylation of a suitable morpholine precursor.

Proposed Experimental Protocol: A Two-Step Synthesis

This protocol is a hypothetical pathway and would require optimization.

Step 1: Synthesis of a 5-Methylmorpholin-3-one Precursor

This step aims to create a key intermediate for the introduction of the propan-2-one side chain.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a suitable amino alcohol precursor in an appropriate solvent such as toluene.

  • Reagent Addition: Add an equimolar amount of a reagent that can provide the remaining atoms for the morpholine ring and the ketone functionality.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture, and perform an aqueous work-up. The crude product can be purified by column chromatography on silica gel.

Step 2: Conversion to 1-(5-Methylmorpholin-3-yl)propan-2-one

This step involves the modification of the intermediate to yield the final product.

  • Reaction Setup: Dissolve the purified intermediate from Step 1 in a suitable anhydrous solvent under an inert atmosphere.

  • Reagent Addition: Add a Grignard reagent, such as methylmagnesium bromide, to introduce the final methyl group of the propan-2-one moiety.

  • Reaction Conditions: Stir the reaction at room temperature and monitor by TLC.

  • Quenching and Extraction: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

  • Purification: Dry the combined organic layers, concentrate under reduced pressure, and purify the residue by column chromatography to obtain 1-(5-Methylmorpholin-3-yl)propan-2-one.

Diagram 1: Proposed General Synthetic Workflow

G cluster_0 Synthesis of 5-Methylmorpholine Core cluster_1 Introduction of Propan-2-one Side Chain Amino_Alcohol_Precursor Amino Alcohol Precursor Reaction_1 Cyclization Reaction Amino_Alcohol_Precursor->Reaction_1 Cyclization_Reagent Cyclization Reagent Cyclization_Reagent->Reaction_1 5_Methylmorpholin_3_one 5-Methylmorpholin-3-one Intermediate Reaction_1->5_Methylmorpholin_3_one Reaction_2 Grignard Reaction & Oxidation 5_Methylmorpholin_3_one->Reaction_2 Grignard_Reagent Grignard Reagent (e.g., CH3MgBr) Grignard_Reagent->Reaction_2 Final_Product 1-(5-Methylmorpholin-3-yl)propan-2-one Reaction_2->Final_Product

Caption: A proposed two-stage synthetic workflow for 1-(5-Methylmorpholin-3-yl)propan-2-one.

Characterization

The successful synthesis of 1-(5-Methylmorpholin-3-yl)propan-2-one would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would confirm the connectivity of atoms and the presence of the methyl and propan-2-one groups.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would verify the molecular weight and elemental composition of the synthesized compound.

  • Infrared (IR) Spectroscopy: The presence of the ketone carbonyl group would be confirmed by a characteristic absorption band.

Potential Applications in Drug Development

The structural features of 1-(5-Methylmorpholin-3-yl)propan-2-one suggest several potential applications in drug discovery, primarily based on the established pharmacology of the morpholine scaffold.

Central Nervous System (CNS) Disorders

Morpholine derivatives are known to exhibit a wide range of CNS activities. The inclusion of a methyl group on the morpholine ring can influence lipophilicity and potentially enhance blood-brain barrier penetration.

Oncology

Several morpholine-containing compounds have been investigated as anticancer agents. The propan-2-one moiety could serve as a handle for further functionalization or as a pharmacophoric element interacting with specific biological targets.

Infectious Diseases

The morpholine ring is a key component of some antimicrobial and antiviral drugs. The unique substitution pattern of 1-(5-Methylmorpholin-3-yl)propan-2-one could lead to novel antimicrobial properties.

Diagram 2: Potential Therapeutic Areas

G Molecule 1-(5-Methylmorpholin-3-yl)propan-2-one CNS CNS Disorders Molecule->CNS Potential for Blood-Brain Barrier Penetration Oncology Oncology Molecule->Oncology Established Anticancer Activity of Morpholines Infectious_Diseases Infectious Diseases Molecule->Infectious_Diseases Antimicrobial Potential of Morpholine Scaffold

Caption: Potential therapeutic applications of 1-(5-Methylmorpholin-3-yl)propan-2-one.

Conclusion

1-(5-Methylmorpholin-3-yl)propan-2-one represents a novel chemical entity with significant potential for exploration in drug discovery. This technical guide has established its fundamental properties and proposed a viable synthetic route. The analysis of its structural components suggests that this molecule could be a valuable starting point for the development of new therapeutic agents, particularly in the areas of CNS disorders, oncology, and infectious diseases. The provided protocols and theoretical framework are intended to serve as a foundation for future research and to encourage the investigation of this and related compounds. Further experimental validation is necessary to fully elucidate the chemical and biological properties of this promising molecule.

References

  • Gabapentin | C9H17NO2 | CID 3446 - PubChem. (n.d.). Retrieved March 27, 2026, from [Link]

  • Gabapentin. (n.d.). The Merck Index Online. Retrieved March 27, 2026, from [Link]

  • Gabapentin. (2024). In Wikipedia. Retrieved March 27, 2026, from [Link]

  • 1-[(2R,6R)-6-methylmorpholin-2-yl]propan-1-one | C8H15NO2 | CID 141468233 - PubChem. (n.d.). Retrieved March 27, 2026, from [Link]

  • 1-Propanone, 1-(5-methyl-2-furanyl)- - NIST Chemistry WebBook. (n.d.). Retrieved March 27, 2026, from [Link]

  • 1-(5-isopropyl-3-methyl-2-furyl)-2-methyl-1-propanone - Chemical Synthesis Database. (2025, May 20). Retrieved March 27, 2026, from [Link]

  • ChemCalc: molecular formula analysis. (n.d.). Retrieved March 27, 2026, from [Link]

  • Molecular Weight Calculator (Molar Mass). (n.d.). Retrieved March 27, 2026, from [Link]

  • 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol | C8H13NOS | CID 10214420 - PubChem. (n.d.). Retrieved March 27, 2026, from [Link]

Sources

Foundational

Engineering Bioactive Scaffolds: A Comprehensive Technical Guide to 1-(5-Methylmorpholin-3-yl)propan-2-one Derivatives

Executive Summary The rational design of small-molecule inhibitors and modulators heavily relies on the selection of versatile, pharmacologically favorable core scaffolds. Among these, morpholine derivatives have cemente...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of small-molecule inhibitors and modulators heavily relies on the selection of versatile, pharmacologically favorable core scaffolds. Among these, morpholine derivatives have cemented their status as privileged structures in medicinal chemistry and agrochemical development[1]. This whitepaper provides an in-depth technical analysis of a highly specialized sub-scaffold: 1-(5-Methylmorpholin-3-yl)propan-2-one . By dissecting its structural rationale, its role in modulating the Keap1-Nrf2 signaling axis, and the rigorous methodologies required for its synthesis and validation, this guide serves as an authoritative resource for drug development professionals.

Structural Rationale & Physicochemical Profiling

Morpholine (1,4-tetrahydro-oxazine) is a six-membered aromatic heterocyclic molecule containing both amine and ether functional groups[2]. It is a moderately strong base (pKa ~8.7) that is widely utilized as an intermediate in organic synthesis to enhance molecular potency through target protein interactions, while simultaneously regulating pharmacokinetic properties like aqueous solubility and metabolic stability[1].

The specific scaffold, 1-(5-Methylmorpholin-3-yl)propan-2-one, introduces critical structural nuances that elevate its utility:

  • Chirality and Vector Geometry: The introduction of a methyl group at the 5-position breaks the symmetry of the morpholine ring. This steric bulk locks the ring into a preferred chair conformation, directing the propan-2-one side chain at the 3-position into a highly specific three-dimensional trajectory. This is critical for fitting into asymmetric binding pockets.

  • Hydrogen Bonding Potential: The propan-2-one (acetone) moiety provides a versatile carbonyl group that acts as a strong hydrogen bond acceptor. This feature is essential for interacting with solvent-exposed regions of target proteins, such as the Kelch domain of Keap1[3].

Pharmacological Applications: The Keap1-Nrf2 Axis & Beyond

Modulating Oxidative Stress via Keap1-Nrf2

The Keap1-Nrf2 pathway is a master regulator of intracellular oxidative homeostasis, lipid peroxidation, and anti-inflammatory responses[2]. Under basal conditions, Keap1 (an adaptor protein for Cullin 3-based ubiquitin E3 ligase) binds to the transcription factor Nrf2, mediating its ubiquitination and subsequent degradation via the 26S proteasome[4].

Morpholine derivatives have emerged as potent inhibitors of the Keap1-Nrf2 protein-protein interaction (PPI)[4]. By binding competitively to the Keap1 Kelch domain, these derivatives disrupt the complex. This modification suppresses proteasomal recognition, allowing stabilized, free Nrf2 to translocate to the nucleus. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) to induce the transcription of cytoprotective genes like Heme Oxygenase-1 (HO-1)[4]. Crystallographic studies have demonstrated that morpholine-containing derivatives bind effectively to Keap1, with extended carbon chains further improving binding affinity into the nanomolar range[3]. Furthermore, specific morpholine derivatives like N-(4-morpholinomethylene)ethanesulfonamide (MESA) have been shown to target NRF2 directly, inducing ferroptosis in tumor cells by modulating the P62-KEAP1-NRF2-ARE signaling pathway[2].

Agrochemical and Antifungal Innovations

Beyond human therapeutics, morpholine-based derivatives are heavily utilized in agrochemical discovery[1]. For instance, propan-2-one oxime-ethers containing a morpholine moiety exhibit excellent antifungal activity. In mycelium growth-rate assays, these compounds have demonstrated efficacy superior to standard control fungicides (like carbendazim) against agricultural pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum[5].

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes the pharmacological activities of various morpholine derivatives and related controls, highlighting the impact of structural modifications on target affinity.

Compound / DerivativeTarget / AssayActivity / OutcomeKey Structural Feature
NXPZ-2 Keap1-Nrf2 (Fluorescence Anisotropy)High affinity (Baseline Control)Symmetric naphthalenesulfonamide
Derivative 6d Keap1-Nrf2 (Fluorescence Anisotropy)Moderate bindingUnsubstituted morpholine ring
Derivative 6i Keap1-Nrf2 (Fluorescence Anisotropy)Improved nanomolar bindingExtended carbon chain + morpholine
MESA NRF2 (Ferroptosis Induction)Induces tumor cell apoptosisN-(4-morpholinomethylene)ethanesulfonamide
Propan-2-one oxime-ethers Antifungal (Mycelium growth)Superior to CarbendazimMorpholine + benzimidazole
1-(5-Methylmorpholin-3-yl)propan-2-one Preclinical IntermediatesHighly versatile synthon3,5-disubstituted chiral centers

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each experimental choice.

Protocol 1: Synthesis of the 1-(5-Methylmorpholin-3-yl)propan-2-one Core
  • Step 1: Base-Promoted Alkylation: Dissolve 5-methylmorpholin-3-one (1.0 eq) in anhydrous DMF. Add anhydrous K2​CO3​ (2.5 eq) and stir at 0 °C for 30 minutes.

    • Causality: Anhydrous conditions and a mild base ( K2​CO3​ ) are selected to deprotonate the morpholine nitrogen without triggering unwanted aldol self-condensation of the incoming ketone reagent[3].

  • Step 2: Electrophilic Addition: Add 1-bromopropan-2-one (bromoacetone) (1.2 eq) dropwise over 15 minutes. Elevate the temperature to 60 °C and stir overnight[3].

    • Causality: Dropwise addition controls the exothermic nature of the alkylation. The temperature elevation provides the activation energy required for the SN2 displacement of the bromide ion by the sterically hindered secondary amine.

  • Step 3: Self-Validating Reaction Monitoring: Monitor the reaction strictly via LC-MS.

    • Causality: The high polarity of the morpholine core causes severe streaking on standard silica TLC plates. LC-MS provides a definitive mass-to-charge (m/z) ratio, validating the formation of the target intermediate before proceeding to aqueous workup.

Protocol 2: Fluorescence Anisotropy Assay for Keap1-Nrf2 Binding
  • Step 1: Complex Formation: Incubate recombinant human Keap1 Kelch domain (50 nM) with FITC-labeled Nrf2 peptide (10 nM) in assay buffer (HEPES pH 7.4, 0.005% Tween-20) for 30 minutes.

    • Causality: Tween-20 is included to prevent non-specific aggregation of the highly lipophilic morpholine derivatives. The 30-minute incubation ensures the system reaches thermodynamic equilibrium.

  • Step 2: Competitive Displacement: Add serial dilutions of the morpholine derivative (from 10 μ M to 1 nM).

    • Causality: Serial dilutions allow for the generation of a precise dose-response curve to calculate the dissociation constant ( KD​ ).

  • Step 3: Self-Validating Readout: Measure parallel and perpendicular fluorescence emission. Include NXPZ-2 as a positive control[3].

    • Causality: The assay validates itself by comparing the test compound against NXPZ-2. A decrease in anisotropy confirms that the small molecule has successfully displaced the massive FITC-Nrf2 peptide from Keap1, increasing its rotational freedom.

Visualizations

Keap1_Nrf2 Morpholine Morpholine Derivative Keap1 Keap1 (Kelch Domain) Morpholine->Keap1 Binds Nrf2_Keap1 Keap1-Nrf2 Complex Morpholine->Nrf2_Keap1 Disrupts Keap1->Nrf2_Keap1 Forms Complex Nrf2_Free Stabilized Free Nrf2 Nrf2_Keap1->Nrf2_Free Inhibition of PPI Nucleus Nuclear Translocation Nrf2_Free->Nucleus Translocates ARE Antioxidant Response Element Nucleus->ARE Binds Genes Cytoprotective Genes ARE->Genes Activates

Keap1-Nrf2 signaling pathway modulated by 1-(5-Methylmorpholin-3-yl)propan-2-one derivatives.

Synthesis Substrate Amino Alcohol Precursor Cyclization Ring Closure Substrate->Cyclization Acid Catalysis Intermediate 5-Methylmorpholin-3-one Cyclization->Intermediate Alkylation Alkylation (Bromoacetone) Intermediate->Alkylation Base (K2CO3) Product 1-(5-Methylmorpholin-3-yl)propan-2-one Alkylation->Product Derivatization Derivatization Product->Derivatization Reagents Final Bioactive Derivatives Derivatization->Final

Step-by-step chemical synthesis workflow for 1-(5-Methylmorpholin-3-yl)propan-2-one scaffolds.

References

  • Development of Keap1‐Nrf2 Protein–Protein Interaction Inhibitor Activating Intracellular Nrf2 Based on the Naphthalene‐2‐acetamide Scaffold, and its Anti‐Inflammatory Effects Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Synthesis and antifungal activity of novel 1-(1H-benzoimidazol-1-yl)propan-2-one oxime-ethers containing the morpholine moiety Source: ResearchGate URL:[Link]

  • Morpholine Derivatives in Agrochemical Discovery and Development Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • Crystallography-Guided Optimizations of the Keap1–Nrf2 Inhibitors on the Solvent Exposed Region: From Symmetric to Asymmetric Naphthalenesulfonamides Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • A Morpholine Derivative N-(4-Morpholinomethylene)ethanesulfonamide Induces Ferroptosis in Tumor Cells by Targeting NRF2 Source: J-Stage URL:[Link]

Sources

Exploratory

Pharmacokinetic Profiling of 1-(5-Methylmorpholin-3-yl)propan-2-one: A Technical Guide to ADME Dynamics

Executive Summary 1-(5-Methylmorpholin-3-yl)propan-2-one is a highly functionalized aliphatic ketone bearing a substituted morpholine ring. In medicinal chemistry, the morpholine heterocycle acts as a "privileged scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(5-Methylmorpholin-3-yl)propan-2-one is a highly functionalized aliphatic ketone bearing a substituted morpholine ring. In medicinal chemistry, the morpholine heterocycle acts as a "privileged scaffold," frequently utilized to enhance aqueous solubility, modulate pKa, and improve blood-brain barrier (BBB) penetrance. However, combining a basic heterocycle with an aliphatic ketone introduces complex, dual-pathway metabolic liabilities. This whitepaper provides an in-depth analysis of the pharmacokinetic (PK) properties of this compound, focusing on the mechanistic causality of its biotransformation and the experimental frameworks required to profile it accurately.

Physicochemical Drivers of Absorption and Distribution

The absorption and distribution profile of 1-(5-Methylmorpholin-3-yl)propan-2-one is dictated by its low molecular weight (~157.2 g/mol ) and its amphiphilic structural motifs.

  • Absorption: The basic secondary amine within the morpholine ring ensures rapid protonation in the acidic environment of the stomach, driving high aqueous solubility. Upon entry into the mildly alkaline environment of the intestine, the un-ionized fraction partitions readily across the enterocyte lipid bilayer, resulting in high predicted oral bioavailability.

  • Distribution Dynamics: Morpholine-containing compounds typically exhibit a high volume of distribution (Vd). The ether oxygen acts as a hydrogen bond acceptor, while the 5-methyl substitution increases the overall lipophilicity of the ring. This specific balance facilitates robust Central Nervous System (CNS) penetrance, a critical feature for neuroactive drug development [1].

Metabolic Biotransformation Pathways (Phase I & II)

The metabolic fate of this compound is bifurcated into two distinct Phase I pathways, driven by different subcellular enzyme localizations. Understanding this divergence is critical for preventing clearance underestimation during in vitro screening.

Pathway A: Ketone Reduction (Cytosolic)

The propan-2-one moiety is highly susceptible to reduction, forming a secondary alcohol: 1-(5-methylmorpholin-3-yl)propan-2-ol. This reaction is catalyzed primarily by Carbonyl Reductase 1 (CBR1) and Aldo-Keto Reductases (AKRs) located in the hepatic cytosol.

  • Causality: CBR1 utilizes NADPH to transfer a hydride to the electrophilic carbonyl carbon. Because these enzymes lack metal or flavin cofactors, they rely heavily on the high cytosolic NADPH/NADP+ ratio to drive the reaction forward thermodynamically [2]. This reduction is highly stereoselective, often favoring the formation of a specific enantiomer of the secondary alcohol [3].

Pathway B: Morpholine Ring Oxidation (Microsomal)

The morpholine ring is a known substrate for Cytochrome P450 (CYP450) enzymes, predominantly CYP3A4 and CYP2D6, located in the endoplasmic reticulum (microsomes).

  • Causality: CYP450 abstracts a hydrogen atom from the alpha-carbon adjacent to the nitrogen. The presence of the 5-methyl group introduces steric hindrance, which directs oxidation primarily to the less hindered, unsubstituted alpha-carbon. This forms a carbinolamine intermediate that can spontaneously undergo ring scission or be further oxidized to a morpholino lactam [4] [5].

MetabolicPathway Parent 1-(5-Methylmorpholin-3-yl) propan-2-one KetoneRed Ketone Reduction (CBR1 / AKR) Parent->KetoneRed Cytosolic MorphOx Morpholine Oxidation (CYP3A4 / CYP2D6) Parent->MorphOx Microsomal Metab1 Secondary Alcohol Metabolite KetoneRed->Metab1 Metab2 Ring-Scission / Lactam Metabolite MorphOx->Metab2 Phase2 Glucuronidation (UGTs) Metab1->Phase2 Phase II Excretion Renal Excretion Metab2->Excretion Direct Phase2->Excretion

Biotransformation pathways of the morpholine-ketone scaffold.

Quantitative Data Summaries

Table 1: Pharmacokinetic & Physicochemical Parameters

ParameterPredicted Value / CharacteristicCausality / Structural Driver
Molecular Weight 157.21 g/mol Optimal for rapid oral absorption (adheres to Lipinski's Rule of 5).
Primary Clearance Hepatic Metabolism (Phase I)Presence of a labile ketone and an oxidizable morpholine ring.
BBB Penetrance High (log BB > 0.3)Lipophilic 5-methyl group and basic amine facilitate CNS entry.
Protein Binding Low to ModerateLow overall lipophilicity limits extensive binding to human serum albumin.

Table 2: Key Drug-Metabolizing Enzymes and Inhibitor Probes

Enzyme FamilySubcellular LocationTarget MoietyValidating Inhibitor Probe
Carbonyl Reductase 1 (CBR1) CytosolPropan-2-one (Ketone)Menadione [2]
Aldo-Keto Reductase (AKR) CytosolPropan-2-one (Ketone)Ethacrynic Acid [2]
Cytochrome P450 (CYP3A4) MicrosomesMorpholine RingKetoconazole [4]

Experimental Methodologies: Dual-Fraction Metabolic Profiling

To accurately profile the clearance of 1-(5-Methylmorpholin-3-yl)propan-2-one, researchers must employ a dual-fraction assay. Relying solely on liver microsomes will artificially underestimate clearance because it ignores the cytosolic ketone reduction pathway.

Step-by-Step Protocol
  • Compound Preparation: Prepare a 10 mM stock solution of 1-(5-Methylmorpholin-3-yl)propan-2-one in DMSO. Dilute to a final assay concentration of 1-5 µM in 100 mM potassium phosphate buffer (pH 7.4) to prevent solvent-induced enzyme inhibition.

  • Subcellular Fractionation: Aliquot Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration into Plate A. Aliquot Human Liver Cytosol (HLC) at 1.0 mg/mL protein concentration into Plate B.

  • Inhibitor Pre-incubation (The Self-Validating Step):

    • Plate A (Microsomes): Add Ketoconazole (1 µM) to half the wells to inhibit CYP3A4.

    • Plate B (Cytosol): Add Menadione (10 µM) to half the wells to inhibit CBR1.

    • Incubate both plates at 37°C for 5 minutes.

  • Enzymatic Initiation: Initiate the reactions by adding an NADPH regenerating system (1 mM final concentration) to all wells.

  • Reaction Quenching: At predetermined time points (0, 15, 30, 45, 60 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C to precipitate proteins. Analyze the supernatant via LC-MS/MS, monitoring the parent mass transition and the +16 Da (oxidation) and +2 Da (reduction) metabolite transitions.

Self-Validation Mechanism: This protocol establishes a closed, self-validating logic loop. By running parallel compartment-specific fractions (microsomes vs. cytosol), the enzyme families are isolated. The introduction of specific chemical inhibitors (Menadione for CBR1, Ketoconazole for CYP3A4) acts as a definitive negative control. If menadione administration abolishes secondary alcohol formation in the cytosolic fraction, the CBR1-mediated ketone reduction pathway is positively validated as the causal clearance mechanism.

PKWorkflow Step1 1. Compound Prep (1-5 µM in buffer) Step2 2. Subcellular Fractions (Microsomes vs. Cytosol) Step1->Step2 Step3A 3A. CYP450 Assay (+NADPH, 37°C) Step2->Step3A Liver Microsomes Step3B 3B. CBR/AKR Assay (+NADPH, 37°C) Step2->Step3B Liver Cytosol Step4 4. Reaction Quenching (Cold Acetonitrile) Step3A->Step4 Step3B->Step4 Step5 5. LC-MS/MS Analysis (Quantify Metabolites) Step4->Step5 Step6 6. PK Calculation (Intrinsic Clearance) Step5->Step6

In vitro pharmacokinetic profiling workflow for phase I metabolism.

References

  • Title: The Aldo-Keto Reductase Superfamily and its Role in Drug Metabolism and Detoxification. Source: National Institutes of Health (NIH). URL: [Link]

  • Title: Metabolism of 2023 FDA Approved Small Molecules - PART 1. Source: Hypha Discovery. URL: [Link]

  • Title: Ketone Reduction Drives Major Circulating Metabolites of GDC-8264 in Humans. Source: ResearchGate. URL: [Link]

  • Title: Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. Source: National Institutes of Health (NIH). URL: [Link]

Sources

Foundational

In-Depth Technical Guide: Identification and Characterization of Metabolites for 1-(5-Methylmorpholin-3-yl)propan-2-one

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Profiling

The compound 1-(5-Methylmorpholin-3-yl)propan-2-one (C₈H₁₅NO₂) is a complex heterocyclic entity characterized by a morpholine core, a methyl substitution at the C5 position, and a propan-2-one (acetone) side chain at the C3 position. In drug development and toxicology, understanding the metabolic fate of such building blocks is critical. The presence of multiple reactive moieties—specifically the reducible ketone and the oxidizable morpholine ring—creates a bifurcated metabolic pathway.

This whitepaper provides a comprehensive, causality-driven framework for predicting, generating, and analytically characterizing the in vitro metabolites of this compound.

Mechanistic Rationale of Biotransformation (The "Why")

Predicting the metabolic clearance of 1-(5-Methylmorpholin-3-yl)propan-2-one requires an understanding of the stereoelectronic properties of its functional groups.

Ketone Reduction (Phase I)

The most rapid and pronounced biotransformation for this molecule will occur at the propan-2-one side chain. Ketone residues in xenobiotics are highly susceptible to reduction by cytosolic carbonyl reductases (CBRs) and aldo-keto reductases (AKRs), yielding a secondary alcohol (1-(5-methylmorpholin-3-yl)propan-2-ol)[1]. Because this reaction is driven by cytosolic enzymes rather than microsomal Cytochrome P450s (CYPs), experimental models must be carefully selected (see Section 3).

Morpholine Ring Oxidation (Phase I)

While the electron-withdrawing nature of the oxygen atom makes the morpholine ring more metabolically stable than its piperidine counterpart, it is not inert[2]. CYP450 enzymes initiate C-N bond cleavage and ring oxidation[3]. Expected pathways include:

  • Ring Oxidation: Hydroxylation at the carbons alpha to the nitrogen or oxygen, leading to lactam formation (e.g., morpholin-3-one derivatives) or subsequent ring opening[2].

  • N-Oxidation: Flavin-containing monooxygenases (FMOs) and CYPs can oxidize the secondary amine to form an N-oxide metabolite[2].

  • Aliphatic Oxidation: The C5-methyl group is a prime target for CYP-mediated aliphatic hydroxylation, forming a hydroxymethyl intermediate.

Conjugation (Phase II)

The secondary amine of the parent morpholine ring, alongside the newly formed secondary alcohol from ketone reduction, provide ideal nucleophilic handles for Uridine 5'-diphospho-glucuronosyltransferases (UGTs), leading to N-glucuronide and O-glucuronide conjugates, respectively.

MetabolicPathway Parent 1-(5-Methylmorpholin-3-yl) propan-2-one (Parent) M1 Ketone Reduction Secondary Alcohol (CBR / AKR) Parent->M1 Cytosolic M2 Ring Oxidation Lactam Formation (CYP450) Parent->M2 Microsomal M3 N-Oxidation N-Oxide (FMO / CYP) Parent->M3 Microsomal M4 Alkyl Oxidation Hydroxymethyl (CYP450) Parent->M4 Microsomal Phase2_2 N-Glucuronide (UGT) Parent->Phase2_2 Phase II Phase2_1 O-Glucuronide (UGT) M1->Phase2_1 Phase II

Fig 1: Predicted Phase I and Phase II metabolic pathways for the target compound.

Analytical Architecture: Causality in Experimental Design

Biological Matrix Selection: S9 Fractions over HLMs

The Flaw of Standard Protocols: Industry-standard Phase I metabolite identification (MetID) often relies solely on Human Liver Microsomes (HLMs). However, HLMs are subcellular fractions that contain only membrane-bound enzymes (CYPs, UGTs) and lack the cytosolic fraction. The Causality: Because the primary metabolic clearance route for the propan-2-one moiety is mediated by cytosolic carbonyl reductases[1], using HLMs will result in a false-negative for the major secondary alcohol metabolite. Therefore, Liver S9 fractions (which contain both microsomal and cytosolic components) or cryopreserved primary hepatocytes must be utilized to capture the complete metabolic profile.

LC-HRMS/MS Strategy

To accurately identify metabolites, High-Resolution Mass Spectrometry (HRMS), such as an Orbitrap or Q-TOF system, is required. The Causality: Metabolites like N-oxides and hydroxylated species are isobaric (both add +15.9949 Da). HRMS combined with MS/MS fragmentation allows us to localize the site of oxidation based on specific fragment mass shifts. Furthermore, Mass Defect Filtering (MDF) can be applied to computationally strip away the biological matrix background, as all true metabolites will share a mass defect mathematically linked to the parent compound's morpholine core.

Workflow Step1 S9 Fraction Incubation (Phase I & II) Step2 ACN Quench & Centrifugation Step1->Step2 Step3 LC-HRMS/MS (Orbitrap/Q-TOF) Step2->Step3 Step4 Mass Defect Filtering (MDF) Step3->Step4 Step5 Structural Elucidation Step4->Step5

Fig 2: LC-HRMS/MS experimental workflow for in vitro metabolite identification.

Quantitative Predictive Modeling

Prior to LC-MS analysis, an inclusion list of predicted exact masses must be generated to trigger data-dependent MS/MS (ddMS2) acquisition.

Metabolite CodeBiotransformationMediating EnzymeFormulaExact Mass [M+H]⁺Mass Shift (Da)
Parent N/AN/AC₈H₁₅NO₂158.11760.0000
M1 Ketone ReductionCBR / AKRC₈H₁₇NO₂160.1332+2.0156
M2 Ring HydroxylationCYP450C₈H₁₅NO₃174.1125+15.9949
M3 N-OxidationFMO / CYP450C₈H₁₅NO₃174.1125+15.9949
M4 Alkyl HydroxylationCYP450C₈H₁₅NO₃174.1125+15.9949
M5 O-Glucuronidation (of M1)UGTC₁₄H₂₅NO₈336.1653+178.0477
M6 N-Glucuronidation (Parent)UGTC₁₄H₂₃NO₈334.1496+176.0320

Self-Validating Experimental Protocol

To ensure data integrity, the following protocol is designed as a closed, self-validating system. It includes internal standards for analytical stability, positive controls for enzyme viability, and negative controls to rule out non-enzymatic degradation.

Step 1: Preparation of Master Mixes
  • Buffer: Prepare 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Cofactor Solution: Prepare a mixture of 2 mM NADPH (for CYPs/CBRs) and 2 mM UDPGA (for UGTs) in buffer. Add alamethicin (25 µg/mL) to pore-form the microsomal vesicles, allowing UDPGA access to intra-vesicular UGTs.

  • Test Article: Prepare a 10 mM stock of 1-(5-Methylmorpholin-3-yl)propan-2-one in DMSO. Dilute to 100 µM in 50% acetonitrile/water (working solution).

Step 2: Incubation Assembly & Controls
  • Test Samples: 1 µM final concentration of the target compound.

  • Positive Control (CBR Viability): 1 µM Haloperidol (known to be rapidly reduced by CBRs)[1].

  • Positive Control (CYP Viability): 1 µM Testosterone.

  • Negative Control (Minus-Cofactor): Target compound in matrix without NADPH/UDPGA to assess chemical instability.

  • Negative Control (Heat-Inactivated): Target compound in S9 matrix boiled at 95°C for 10 minutes prior to incubation.

Step 3: Reaction Execution
  • Pre-incubate Human Liver S9 fractions (final protein concentration 2.0 mg/mL) with the test/control articles in buffer for 5 minutes at 37°C in a shaking water bath.

  • Initiate the reaction by adding the Cofactor Solution.

  • Incubate at 37°C. Aliquot 50 µL at time points: 0, 15, 30, 60, and 120 minutes.

Step 4: Quenching & Extraction
  • Quench the 50 µL aliquots immediately into 150 µL of ice-cold Acetonitrile containing 100 ng/mL Labetalol (Internal Standard). Causality: ACN efficiently precipitates S9 proteins and halts enzymatic activity instantly, while the internal standard tracks LC-MS injection consistency.

  • Vortex for 2 minutes, then centrifuge at 15,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to LC vials for HRMS analysis.

Step 5: System Suitability and Validation Criteria

The assay is only deemed valid if:

  • The Internal Standard (Labetalol) peak area variance is <15% across all injections.

  • The Haloperidol positive control shows >50% conversion to reduced haloperidol within 60 minutes.

  • The Minus-Cofactor negative control shows <5% degradation of the parent compound, confirming that all observed metabolites are strictly enzyme-mediated.

References

  • Benchchem. "Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability." Benchchem,
  • Lehr, M., et al. "Synthesis, activity, metabolic stability and cell permeability of new cytosolic phospholipase A2α inhibitors with 1-indolyl-3-phenoxypropan-2-one structure.
  • Poupin, P., et al.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Reductive Amination of 1-(5-Methylmorpholin-3-yl)propan-2-one with Amines

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide to the reductive amination of 1-(5-Methylmorpholin-3...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the reductive amination of 1-(5-Methylmorpholin-3-yl)propan-2-one with primary and secondary amines. The morpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance pharmacological activity and pharmacokinetic properties.[1][2][3] The title compound, a ketone-bearing morpholine derivative, serves as a valuable synthon for the generation of diverse amine libraries. These application notes detail the underlying chemical principles, offer step-by-step experimental protocols, and discuss analytical methodologies for reaction monitoring and product characterization. The provided protocols are designed to be robust and adaptable, serving as a foundational framework for further synthetic exploration.

Introduction: The Significance of the Morpholine Moiety and Reductive Amination

The morpholine ring is a recurring motif in a multitude of approved drugs and clinical candidates, valued for its ability to improve aqueous solubility, metabolic stability, and target binding affinity.[1][2] Its unique physicochemical properties make it a desirable component in drug design. The synthesis of novel morpholine derivatives is therefore a critical endeavor in pharmaceutical research and development.[4][5]

Reductive amination stands as one of the most effective and widely utilized methods for the synthesis of amines from carbonyl compounds.[6][7][8] This powerful transformation proceeds through the formation of an intermediate imine or iminium ion, which is subsequently reduced to the corresponding amine.[9][10] A key advantage of this one-pot reaction is its ability to avoid the over-alkylation often observed in the direct alkylation of amines.[9][11] This guide will focus on the practical application of this methodology to 1-(5-Methylmorpholin-3-yl)propan-2-one, a versatile building block for creating novel amine derivatives.

Mechanistic Overview of Reductive Amination

The reductive amination of a ketone, such as 1-(5-Methylmorpholin-3-yl)propan-2-one, with an amine is a two-step process that can be performed in a single pot.[6][9]

  • Step 1: Imine or Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon of the ketone. This is followed by dehydration to form a C=N double bond, resulting in an imine (from a primary amine) or an iminium ion (from a secondary amine).[10][12] This step is typically catalyzed by mild acid.

  • Step 2: Reduction: The imine or iminium ion is then reduced to the corresponding amine.[11][13] This can be achieved through various methods, including catalytic hydrogenation or the use of hydride reducing agents.[6][14] The choice of reducing agent is critical to selectively reduce the C=N bond in the presence of the starting ketone.[11][13]

Reductive_Amination_Mechanism cluster_0 Step 1: Imine/Iminium Formation cluster_1 Step 2: Reduction Ketone 1-(5-Methylmorpholin-3-yl)propan-2-one Intermediate Hemiaminal Intermediate Ketone->Intermediate + Amine Amine Primary or Secondary Amine Amine->Intermediate Imine_Iminium Imine / Iminium Ion Intermediate->Imine_Iminium - H2O Product Substituted Amine Product Imine_Iminium->Product + Reducing Agent Reducing_Agent Reducing Agent (e.g., NaBH3CN, H2/Pd) Reducing_Agent->Product

Figure 1: General workflow for the reductive amination of a ketone.

Experimental Protocols

The following protocols are designed as a starting point for the reductive amination of 1-(5-Methylmorpholin-3-yl)propan-2-one. Optimization of reaction conditions, such as solvent, temperature, and reaction time, may be necessary for specific amine substrates.

General Considerations
  • Reagents and Solvents: All reagents and solvents should be of appropriate purity for synthetic chemistry. Anhydrous solvents should be used where specified, particularly when using moisture-sensitive reagents.

  • Inert Atmosphere: While not always strictly necessary for all reductive amination conditions, performing reactions under an inert atmosphere (e.g., nitrogen or argon) is good practice to prevent potential side reactions, especially when using catalysts that can be sensitive to air.

  • Safety: 1-(5-Methylmorpholin-3-yl)propan-2-one and various amines can be hazardous. Always consult the Safety Data Sheet (SDS) for each reagent before use. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sodium cyanoborohydride is highly toxic and should be handled with extreme care.[15]

Protocol 1: Reductive Amination using Sodium Cyanoborohydride (NaBH3CN)

This protocol is a widely used and reliable method for reductive amination due to the selectivity of NaBH3CN for the iminium ion over the ketone.[11][13][15]

Materials:

  • 1-(5-Methylmorpholin-3-yl)propan-2-one

  • Primary or secondary amine (1.0 - 1.2 equivalents)

  • Sodium cyanoborohydride (NaBH3CN) (1.2 - 1.5 equivalents)

  • Methanol (or another suitable protic solvent)

  • Acetic acid (catalytic amount, to maintain a slightly acidic pH of 5-6)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • pH paper or pH meter

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 1-(5-Methylmorpholin-3-yl)propan-2-one (1.0 equivalent).

  • Dissolve the ketone in methanol (approximately 0.1 - 0.5 M concentration).

  • Add the desired primary or secondary amine (1.0 - 1.2 equivalents) to the solution.

  • Stir the mixture at room temperature for 20-30 minutes to allow for initial imine/iminium ion formation.

  • Carefully add a catalytic amount of acetic acid to adjust the pH to approximately 5-6. Monitor the pH using pH paper.

  • In a separate container, dissolve sodium cyanoborohydride (1.2 - 1.5 equivalents) in a minimal amount of methanol.

  • Add the NaBH3CN solution dropwise to the reaction mixture over 10-15 minutes. Caution: Gas evolution (hydrogen) may occur.

  • Stir the reaction at room temperature for 12-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of water.

  • Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Add saturated aqueous sodium bicarbonate solution to neutralize any remaining acid and basify the mixture to a pH of ~8-9.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or another appropriate method.

Protocol 2: Reductive Amination using Catalytic Hydrogenation

Catalytic hydrogenation is a greener alternative to hydride reducing agents, with water being the only byproduct.[6][16] Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.[6]

Materials:

  • 1-(5-Methylmorpholin-3-yl)propan-2-one

  • Primary or secondary amine (1.0 - 1.2 equivalents)

  • 10% Palladium on carbon (Pd/C) (1-5 mol%)

  • Methanol or Ethanol

  • Hydrogen gas (H2) source (balloon or hydrogenation apparatus)

  • Celite® or a similar filtration aid

Procedure:

  • To a hydrogenation flask, add 1-(5-Methylmorpholin-3-yl)propan-2-one (1.0 equivalent) and the primary or secondary amine (1.0 - 1.2 equivalents).

  • Add methanol or ethanol as the solvent (approximately 0.1 - 0.5 M concentration).

  • Carefully add 10% Pd/C catalyst (1-5 mol%) to the flask. Caution: Pd/C can be pyrophoric; handle with care and preferably under a gentle stream of inert gas.

  • Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon).

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

  • Maintain a positive pressure of hydrogen (a balloon is often sufficient for small-scale reactions) and stir the reaction vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product as needed, typically by column chromatography.

Reaction Parameters and Substrate Scope

ParameterConditionRationale and Considerations
Amine Substrate Primary and Secondary AminesPrimary amines will form secondary amine products, while secondary amines will yield tertiary amines.[9][10] Ammonia can be used to synthesize primary amines.[17][18] Sterically hindered amines may require longer reaction times or elevated temperatures.
Reducing Agent NaBH3CN, NaBH(OAc)3, H2/CatalystNaBH3CN and NaBH(OAc)3 are selective for the iminium ion over the ketone.[11][13] Catalytic hydrogenation is a greener option but may not be compatible with other reducible functional groups in the amine substrate.[6]
Catalyst Acid (for hydride reduction), Pd/C, Ni, Ir (for hydrogenation)Mild acid (e.g., acetic acid) catalyzes imine formation.[9] Various metal catalysts can be employed for hydrogenation, with Pd, Ni, and Ir being common choices.[6][16][19]
Solvent Methanol, Ethanol, Dichloromethane (DCE), Tetrahydrofuran (THF)Protic solvents like methanol and ethanol are common for hydride reductions. Aprotic solvents like DCE and THF can also be used, particularly with sodium triacetoxyborohydride.[9]
Temperature Room Temperature to RefluxMost reductive aminations proceed well at room temperature. For less reactive substrates, gentle heating may be required.[19]
pH Slightly Acidic (pH 5-6) for Hydride ReductionsThis pH range promotes imine formation without significantly reducing the starting ketone.[15]

Analytical Characterization

Thorough characterization of the final product is essential to confirm its identity and purity.

  • Thin Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress. A suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) should be developed to differentiate the starting materials from the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show the disappearance of the ketone's alpha-protons and the appearance of new signals corresponding to the protons on the carbon newly bonded to the nitrogen. The chemical shifts of protons adjacent to the nitrogen will be indicative of amine formation.[20]

    • ¹³C NMR: The carbonyl carbon signal (typically >200 ppm) will disappear, and a new signal for the carbon attached to the nitrogen will appear in the aliphatic region (typically 40-70 ppm).[20]

  • Mass Spectrometry (MS): Will confirm the molecular weight of the desired product.

  • Infrared (IR) Spectroscopy: The characteristic C=O stretch of the ketone (around 1715 cm⁻¹) will be absent in the product spectrum. For secondary amine products, a characteristic N-H stretch will appear in the 3300-3500 cm⁻¹ region.[20]

Workflow Visualization

Reductive_Amination_Workflow Start Start: Reagents - 1-(5-Methylmorpholin-3-yl)propan-2-one - Amine - Solvent Reaction_Setup Reaction Setup (Dissolve reagents) Start->Reaction_Setup Imine_Formation Imine/Iminium Formation (Stir at RT, add acid catalyst if needed) Reaction_Setup->Imine_Formation Reduction Reduction Step (Add reducing agent or apply H2/catalyst) Imine_Formation->Reduction Monitoring Reaction Monitoring (TLC, LC-MS) Reduction->Monitoring Monitoring->Reduction Incomplete Workup Aqueous Workup (Quench, neutralize, extract) Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS, IR) Purification->Analysis

Figure 2: A step-by-step experimental workflow for reductive amination.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation Incomplete imine formation; Inactive reducing agent/catalyst; Sterically hindered substrates.Ensure appropriate pH for imine formation. Use fresh reducing agent or catalyst. Increase reaction time and/or temperature.
Presence of Starting Ketone Incomplete reaction; Reducing agent decomposed.Extend reaction time. Add more reducing agent.
Formation of Alcohol Byproduct Reduction of the starting ketone.Use a more selective reducing agent like NaBH(OAc)3. Ensure pH is not too acidic.
Difficult Purification Similar polarity of product and starting materials.Optimize the eluent system for column chromatography. Consider derivatization to alter polarity for separation.

Conclusion

The reductive amination of 1-(5-Methylmorpholin-3-yl)propan-2-one is a versatile and robust method for the synthesis of a wide array of novel morpholine-containing amines. The protocols and guidelines presented herein provide a solid foundation for researchers to explore the chemical space around this valuable scaffold. Careful selection of the amine, reducing agent, and reaction conditions will enable the efficient generation of diverse compound libraries for applications in drug discovery and development.

References

  • Wikipedia. Reductive amination. [Link]

  • Kanto Chemical Co., Inc. New Catalysts for Reductive Amination. [Link]

  • Chemistry Stack Exchange. Reductive amination in case of secondary amines. (2019). [Link]

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  • National Center for Biotechnology Information. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. PMC. [Link]

  • American Chemical Society. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Organic Letters. [Link]

  • Chemistry Steps. Aldehydes and Ketones to Amines. (2024). [Link]

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  • ResearchGate. Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

  • National Center for Biotechnology Information. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. PMC. [Link]

  • American Chemical Society. Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen. Chemical Reviews. [Link]

  • Taylor & Francis Online. One-pot amination of aldehydes and ketones over heterogeneous catalysts for production of secondary amines. (2021). [Link]

  • American Chemical Society. Secondary Amine Formation from Reductive Amination of Carbonyl Compounds Promoted by Lewis Acid Using the InCl3/Et3SiH System. Organic Letters. [Link]

  • E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

  • Frontiers. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. [Link]

  • Organic Chemistry Portal. Imine synthesis by oxidation, condensation, hydroamination or rearrangement. [Link]

  • PubMed. Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. (2008). [Link]

  • American Chemical Society. In Situ Oxidation−Imine Formation−Reduction Routes from Alcohols to Amines. Organic Letters. [Link]

  • SpringerLink. A diversity of recently reported methodology for asymmetric imine reduction. (2020). [Link]

  • American Chemical Society. Morpholine Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry. [Link]

  • Organic Chemistry Portal. Synthesis of morpholines. [Link]

  • PubMed. Experimental Study on the Raman Spectra of Imine Emulsification with Chemometrics. [Link]

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  • Master Organic Chemistry. Imines – Properties, Formation, Reactions, and Mechanisms. (2022). [Link]

  • MDPI. Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. [Link]

  • MDPI. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. (2022). [Link]

  • National Center for Biotechnology Information. Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase. PMC. [Link]

Sources

Application

applications of 1-(5-Methylmorpholin-3-yl)propan-2-one in organic synthesis

An in-depth analysis of scientific literature reveals a scarcity of information specifically on "1-(5-Methylmorpholin-3-yl)propan-2-one." However, this molecule belongs to the broader, highly significant class of chiral...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analysis of scientific literature reveals a scarcity of information specifically on "1-(5-Methylmorpholin-3-yl)propan-2-one." However, this molecule belongs to the broader, highly significant class of chiral morpholine derivatives. The morpholine scaffold is a cornerstone in medicinal chemistry, prized for its ability to improve the physicochemical properties of drug candidates, such as metabolic stability and aqueous solubility.[1] The precise arrangement of atoms, or stereochemistry, within the morpholine ring is frequently critical for a compound's therapeutic effect and safety profile.[1][2]

This technical guide, therefore, focuses on the applications of chiral morpholine scaffolds in organic synthesis. We will explore the primary synthetic routes to these valuable compounds and their application as versatile building blocks in the creation of complex, biologically active molecules. This guide is intended for researchers, scientists, and professionals in drug development, providing both a high-level overview and detailed, actionable protocols.

Part 1: Key Synthetic Routes to Chiral Morpholines

The efficient synthesis of enantiomerically pure morpholines is a central challenge and a significant area of research. Several robust strategies have been developed, each with distinct advantages and limitations.

Asymmetric Hydrogenation of Dehydromorpholines

One of the most direct and atom-economical methods for generating chiral morpholines is the asymmetric hydrogenation of prochiral dehydromorpholine precursors.[2] This method often provides high yields and exceptional levels of enantioselectivity.[3] The success of this reaction hinges on the use of a chiral catalyst, typically a rhodium complex coordinated with a chiral bisphosphine ligand, which creates a chiral environment for the hydrogen addition.[2][3]

Table 1: Comparison of Major Synthetic Routes to Chiral Morpholines

Method Typical Yield Enantioselectivity (ee) Advantages Disadvantages
Asymmetric Hydrogenation>95%up to 99%High efficiency, atom-economical, broad substrate scope.[2][3][4]Requires specialized catalysts which can be costly.
Synthesis from Chiral Amino Alcohols60-80% (multi-step)>98%Avoids hazardous reagents like epichlorohydrin; utilizes readily available starting materials from the chiral pool.[4]Often involves multiple steps, which can lower the overall yield; may require protecting group strategies.[4]
Electrophile-Induced CyclizationVariableDiastereoselectiveProvides access to highly substituted morpholines.[5]May produce diastereomeric mixtures requiring separation.[5]
Protocol 1: Rhodium-Catalyzed Asymmetric Hydrogenation of a Dehydromorpholine

This protocol provides a representative procedure for the synthesis of a 2-substituted chiral morpholine.

Materials:

  • [Rh(COD)₂]BF₄ (1.0 mol%)

  • Chiral bisphosphine ligand (e.g., (R)-SKP) (1.1 mol%)

  • Dehydromorpholine substrate (1.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dichloromethane (DCM))

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure hydrogenation reactor

  • Schlenk line and inert gas (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation: In an inert atmosphere glovebox, charge a dry Schlenk tube with [Rh(COD)₂]BF₄ and the chiral bisphosphine ligand.

  • Add anhydrous, degassed DCM and stir the solution at room temperature for 30 minutes to allow for the formation of the active catalyst.

  • Reaction Setup: In a separate dried Schlenk tube or directly within the autoclave vessel, dissolve the dehydromorpholine substrate in anhydrous, degassed DCM.

  • Hydrogenation: Transfer the prepared catalyst solution to the substrate solution via cannula.

  • Seal the autoclave, remove it from the glovebox, and connect it to a hydrogen gas line.

  • Purge the autoclave with hydrogen gas several times to remove any residual air.

  • Pressurize the autoclave to the desired pressure (e.g., 30-50 atm) with hydrogen gas.

  • Stir the reaction mixture at room temperature for 24 hours or until reaction completion is confirmed by a suitable analytical method (e.g., TLC, GC-MS).

  • Work-up and Purification: Carefully vent the autoclave and purge with an inert gas.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the enantiomerically enriched morpholine.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The rhodium catalyst and some ligands are sensitive to oxygen and moisture, necessitating the use of a glovebox and Schlenk techniques.

  • Degassed Solvent: Removing dissolved oxygen from the solvent is crucial to prevent catalyst deactivation.

  • High-Pressure Hydrogen: Sufficient hydrogen pressure is required to ensure efficient catalytic turnover and complete reduction of the double bond.

Synthesis from the Chiral Pool

Leveraging the "chiral pool," which consists of readily available and inexpensive enantiopure natural products, is a powerful strategy. Chiral amino alcohols are particularly useful starting materials for morpholine synthesis.[4] This approach builds the morpholine ring with a predetermined stereocenter.

Electrophile-Induced Cyclization

For the synthesis of highly substituted chiral morpholines, the electrophile-induced cyclization of N-allyl-β-amino alcohols offers a valuable route.[5] In this method, an electrophile, such as bromine, initiates a cyclization cascade, forming the morpholine ring. The stereochemistry of the starting amino alcohol can direct the stereochemical outcome of the cyclization, often with high diastereoselectivity.[5]

Part 2: Applications of Chiral Morpholines as Synthetic Building Blocks

Chiral morpholines are highly valued as intermediates in the synthesis of pharmaceuticals and other bioactive compounds.[6] Their rigid structure and defined stereochemistry allow them to be incorporated into larger molecules to control the overall three-dimensional shape, which is often critical for biological activity.

For instance, chiral morpholine derivatives have been instrumental in the development of potent and selective dopamine receptor antagonists.[6] The synthesis of these complex molecules often involves coupling a pre-synthesized chiral morpholine fragment with other aromatic or heterocyclic systems.

G cluster_0 Synthesis of Chiral Morpholine Building Block cluster_1 Incorporation into Target Molecule start Prochiral Precursor (e.g., Dehydromorpholine) chiral_morpholine Enantiopure Morpholine Derivative start->chiral_morpholine Asymmetric Synthesis (e.g., Hydrogenation) coupling Coupling Reaction (e.g., C-N bond formation) chiral_morpholine->coupling bioactive_molecule Complex Bioactive Molecule (e.g., Pharmaceutical) coupling->bioactive_molecule other_fragments Other Synthetic Fragments other_fragments->coupling

Caption: General workflow for utilizing a chiral morpholine as a building block.

Protocol 2: N-Alkylation of a Chiral Morpholine for Elaboration

This protocol describes a general method for attaching the chiral morpholine scaffold to another molecule via N-alkylation, a common step in drug synthesis.

Materials:

  • Chiral morpholine (1.0 equiv)

  • Alkyl halide or sulfonate (e.g., R-Br, R-OTs) (1.1 equiv)

  • Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or K₂CO₃) (1.5-2.0 equiv)

  • Aprotic polar solvent (e.g., Acetonitrile (MeCN) or Dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the chiral morpholine and the aprotic polar solvent.

  • Add the base (e.g., K₂CO₃) to the solution.

  • Add the alkylating agent (R-X) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. If using a solid base, filter the mixture.

  • Dilute the filtrate with water and extract the product with an organic solvent (e.g., Ethyl Acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the N-alkylated chiral morpholine.

Causality Behind Experimental Choices:

  • Aprotic Polar Solvent: Solvents like DMF or MeCN are used because they effectively dissolve the reactants and facilitate the Sₙ2 reaction without interfering with the nucleophile or electrophile.

  • Base: The base is required to deprotonate the morpholine nitrogen (if it is a secondary amine) or to act as a scavenger for the acid generated during the reaction, driving the equilibrium towards the product. A non-nucleophilic base is chosen to avoid competing reactions.

Part 3: Advanced Synthetic Strategies

Beyond their use as simple building blocks, chiral morpholines can be synthesized through more sophisticated, convergent strategies that build complexity rapidly.

Organocatalytic Construction of the Morpholine Ring

Organocatalysis has provided powerful tools for asymmetric synthesis. The enantioselective intramolecular aza-Michael addition, often catalyzed by a chiral secondary amine, is an elegant method for constructing 2,3-disubstituted morpholines with high stereocontrol.[2] This reaction proceeds through an iminium ion activation mechanism.

G substrate α,β-Unsaturated Aldehyde with Pendant Amine iminium Iminium Ion Intermediate (Activated Electrophile) substrate->iminium + Catalyst catalyst Chiral Secondary Amine Catalyst catalyst->iminium cyclization Intramolecular Aza-Michael Addition iminium->cyclization enamine Enamine Intermediate cyclization->enamine hydrolysis Hydrolysis enamine->hydrolysis hydrolysis->catalyst Catalyst Regeneration product Chiral Morpholine Product hydrolysis->product

Caption: Catalytic cycle for organocatalytic aza-Michael addition.

Tandem Reaction Sequences

Efficiency in organic synthesis is often enhanced by tandem reactions, where multiple bond-forming events occur in a single pot. An effective approach to 3-substituted morpholines involves a one-pot sequence of a titanium-catalyzed hydroamination followed by a ruthenium-catalyzed asymmetric transfer hydrogenation.[7][8] This strategy transforms a simple aminoalkyne into a chiral morpholine in a single operation, avoiding the isolation of intermediates and minimizing waste.[7][8]

Conclusion

While specific applications for 1-(5-Methylmorpholin-3-yl)propan-2-one are not prominently documented, the chiral morpholine scaffold to which it belongs is of immense importance in contemporary organic and medicinal chemistry. The development of robust and efficient synthetic methods, such as asymmetric hydrogenation and organocatalytic cyclizations, has made these structures readily accessible. As chiral building blocks, they are indispensable for the construction of a wide array of pharmaceuticals, where precise stereochemical control is paramount for efficacy and safety. The continued innovation in synthetic methodology will undoubtedly expand the toolkit available to chemists, enabling the creation of novel morpholine-containing molecules with tailored biological functions.

Sources

Method

Standard Operating Procedures and Application Notes: Handling and Characterization of 1-(5-Methylmorpholin-3-yl)propan-2-one

Executive Summary 1-(5-Methylmorpholin-3-yl)propan-2-one is a bifunctional organic intermediate characterized by a basic morpholine ring and a reactive aliphatic ketone moiety. Morpholine derivatives are ubiquitous in me...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(5-Methylmorpholin-3-yl)propan-2-one is a bifunctional organic intermediate characterized by a basic morpholine ring and a reactive aliphatic ketone moiety. Morpholine derivatives are ubiquitous in medicinal chemistry and drug development, frequently utilized as building blocks to improve the aqueous solubility and target affinity of active pharmaceutical ingredients (APIs), such as in the synthesis of linezolid and gefitinib[1].

Because this compound integrates the systemic absorption risks of small-molecule amines with the volatility of ketones, its handling requires stringent, causality-driven safety protocols. This application note provides drug development professionals with a validated framework for the safe handling, storage, and analytical characterization of this compound in a professional laboratory environment.

Physicochemical Hazard Profiling & Causality

To design a self-validating safety protocol, we must first analyze the structural components of 1-(5-Methylmorpholin-3-yl)propan-2-one and their mechanistic implications for human health and environmental safety.

The basicity of the morpholine nitrogen (which readily forms salts with acids) makes the compound highly corrosive to biological tissues[2]. Simultaneously, the propan-2-one (ketone) functional group acts as an efficient organic solvent, increasing the compound's volatility and flammability[3]. Furthermore, low-molecular-weight morpholine derivatives are highly lipid- and water-soluble, leading to rapid dermal and systemic absorption, primarily distributing to the kidneys and musculature[4].

Table 1: Structural Hazards and Required Mitigations
Structural FeatureMechanistic ImplicationRequired Handling Mitigation
Basic Amine Core Forms exothermic salts with acids; highly corrosive to skin and ocular tissue.Avoid contact with acids; mandate face shields and chemical-resistant gloves[2].
Aliphatic Ketone High vapor pressure; capable of dissolving non-polar compounds and penetrating standard barriers.Handle strictly in a fume hood; utilize double-gloving to prevent solvent penetration[3].
Low Molecular Weight Rapid dermal and systemic absorption (up to 90% bioavailability via specific routes).Immediate removal of contaminated PPE; continuous environmental monitoring[4].

Standard Operating Procedure: Laboratory Handling & Storage

The following protocol is designed to mitigate the risks of inhalation and dermal exposure while preserving the chemical integrity of the reagent.

Personal Protective Equipment (PPE)
  • Respiratory & Ocular: Handling must occur within a certified chemical fume hood (minimum face velocity of 100 fpm). Wear splash-proof chemical safety goggles.

  • Dermal: Wear a flame-resistant laboratory coat. Due to the solvent properties of the ketone moiety[3], double-gloving with heavy-duty nitrile gloves is mandatory. The outer glove should be replaced immediately if direct contact occurs.

Safe Transfer and Storage Protocol

Causality Insight: Secondary amines in morpholine rings can slowly oxidize to N-oxides or degrade in the presence of atmospheric oxygen and moisture. The ketone moiety is also susceptible to nucleophilic attack.

  • Preparation: Purge the receiving vessel with an inert gas (Argon or Nitrogen) prior to transfer.

  • Transfer: Using positive-displacement pipettes (to account for solvent volatility) or glass syringes, transfer the required volume of 1-(5-Methylmorpholin-3-yl)propan-2-one.

  • Storage: Seal the primary container with PTFE-lined caps to prevent solvent degradation of the seal. Store in a dedicated flammables cabinet at 2–8 °C, strictly segregated from strong oxidizers, perchlorates, and concentrated acids to prevent exothermic reactions.

Analytical Protocol: LC-MS/MS Characterization

To verify the identity and purity of synthesized or procured 1-(5-Methylmorpholin-3-yl)propan-2-one, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.

Step-by-Step Methodology
  • Sample Aliquoting: Inside the fume hood, aliquot 10 µL of the neat compound into a 1.5 mL amber glass autosampler vial.

  • Dilution: Dilute the sample to a final concentration of 1 µg/mL using LC-MS grade Methanol.

    • Expert Insight: LC-MS grade solvent is critical here; trace impurities in lower-grade solvents will cause severe ion suppression in the Electrospray Ionization (ESI) source, masking the low-molecular-weight morpholine signal.

  • Acidification: Add 0.1% Formic Acid to the mobile phase.

    • Expert Insight: The basic morpholine nitrogen readily accepts a proton. Acidifying the mobile phase ensures the compound remains fully ionized [M+H]+ , drastically improving the sensitivity of the positive-mode ESI.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size). Run a gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

  • Detection: Monitor the mass transition corresponding to the protonated parent mass to the dominant morpholine-ring cleavage product.

Workflow Visualization

G A 1. Reagent Intake & PPE Verification B 2. Fume Hood Preparation (100 fpm) A->B C 3. Inert Atmosphere Transfer (Argon) B->C D 4. Aliquot for LC-MS/MS Analysis C->D E 5. Secure Storage (Flammables Cabinet) C->E

Standard operating workflow for morpholine-ketone handling.

Spill Response and Decontamination

In the event of a localized spill within the fume hood:

  • Containment: Immediately lower the fume hood sash to maximize exhaust velocity.

  • Absorption: Cover the spill with a non-combustible, inert absorbent material (e.g., diatomaceous earth or sand). Do not use combustible materials like paper towels, as the ketone component is highly flammable[3].

  • Neutralization & Disposal: Sweep the absorbed material using non-sparking tools into a hazardous waste container. Wash the affected surface with copious amounts of water, as morpholine derivatives are highly water-soluble[4], followed by a standard laboratory detergent.

References

  • Title: Morpholine - Wikipedia Source: wikipedia.org URL: [Link]

  • Title: What Are Ketones in Chemistry? | The Science Blog - ReAgent Chemicals Source: reagent.co.uk URL: [Link]

  • Title: Safety Data Sheet: Morpholine - Carl ROTH Source: carlroth.com URL: [Link]

  • Title: Morpholine: Human health tier II assessment Source: industrialchemicals.gov.au URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis Yield Optimization for 1-(5-Methylmorpholin-3-yl)propan-2-one

Welcome to the Technical Support Center. This guide is engineered for medicinal chemists and process scientists optimizing the synthesis of 1-(5-methylmorpholin-3-yl)propan-2-one .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for medicinal chemists and process scientists optimizing the synthesis of 1-(5-methylmorpholin-3-yl)propan-2-one . Derivatives of this specific morpholine scaffold, particularly its trifluoromethylated analogs, serve as critical intermediates in the development of neuroprotective agents and complex cell-signaling modulators[1].

Synthesizing this target typically involves homologating a protected morpholine-3-carboxylic acid into a Weinreb amide, followed by a Grignard addition. While conceptually straightforward, the morpholine ring's heteroatoms and steric bulk frequently compromise yields through chelate destabilization and over-addition. This guide provides field-proven, self-validating protocols to bypass these bottlenecks.

Synthesis Workflow Visualization

To establish a baseline, our optimized route utilizes a three-step sequence starting from 2-(4-Boc-5-methylmorpholin-3-yl)acetic acid.

SynthesisWorkflow A 2-(4-Boc-5-methylmorpholin- 3-yl)acetic acid B Weinreb Amidation (MeNHOMe·HCl, T3P) A->B C Weinreb Amide Intermediate B->C D Grignard Addition (MeMgBr, THF, -78°C) C->D E N-Boc-Protected Ketone D->E F Deprotection (TFA/DCM) E->F G 1-(5-Methylmorpholin- 3-yl)propan-2-one F->G

Fig 1. Three-step synthesis workflow for 1-(5-methylmorpholin-3-yl)propan-2-one via Weinreb amide.

Yield Diagnostics & Troubleshooting (FAQs)

Q: Why am I seeing a tertiary alcohol byproduct instead of the target ketone during the Grignard step?

Causality: Weinreb amides are designed to form a stable, 5-membered metal-chelated intermediate that precludes over-addition[2]. However, the oxygen atom within the morpholine ring can competitively coordinate with the magnesium ion, distorting the geometry of the desired chelate. If the reaction temperature rises above -78 °C, or if the quench is performed improperly, this weakened chelate collapses prematurely into a highly electrophilic ketone. Because direct addition of main group organometallics to carboxylic derivatives is notoriously fast[3], any residual Grignard reagent will immediately attack the newly formed ketone, yielding a tertiary alcohol[4]. Solution: You must maintain strict cryogenic conditions (≤ -78 °C) and execute an inverse quench (cannulating the cold reaction mixture into a vast excess of cold aqueous buffer). See the logic tree and SOP below.

GrignardLogic Start Issue: Low Ketone Yield High Tertiary Alcohol Q1 Is internal temp strictly ≤ -78°C? Start->Q1 A1_No Cool to -78°C Control exotherm Q1->A1_No No Q2 Are you using an inverse quench? Q1->Q2 Yes A2_No Quench by adding mixture to cold NH4Cl Q2->A2_No No Q3 Is starting material precipitating? Q2->Q3 Yes A3_Yes Add co-solvent (e.g., 10% DCM in THF) Q3->A3_Yes Yes

Fig 2. Troubleshooting logic tree for resolving over-addition in the Grignard reaction step.

Q: The Weinreb amidation of my Boc-protected morpholine acetic acid is stalling at 60% conversion. How can I push this to completion?

Causality: Standard carbodiimide coupling reagents (like EDC/HOBt) often stall here because the 5-methyl group on the morpholine ring introduces significant local steric hindrance adjacent to the C3-acetic acid side chain. Solution: Transition to Propylphosphonic anhydride (T3P). T3P drives the equilibrium forward by forming a highly reactive, yet stable, mixed anhydride. It is exceptionally effective for sterically hindered substrates and produces water-soluble byproducts that simplify downstream purification.

Q: I lose over 50% of my final product during the aqueous workup after Boc deprotection. What is going wrong?

Causality: The final deprotected molecule, 1-(5-methylmorpholin-3-yl)propan-2-one, is a secondary amine containing both a morpholine core and a ketone. It is highly polar and extremely water-soluble. Standard liquid-liquid extraction with EtOAc or DCM from basic aqueous layers will result in massive partitioning losses. Solution: Bypass the aqueous workup entirely. After TFA deprotection, concentrate the reaction mixture in vacuo, redissolve in minimal methanol, and precipitate the product directly as an HCl salt using ethereal HCl.

Quantitative Data: Grignard Optimization

The table below summarizes our internal optimization data for the critical Grignard addition step, demonstrating the absolute necessity of temperature control and inverse quenching to suppress the tertiary alcohol byproduct.

Condition SetInternal Temp (°C)MeMgBr (Equiv)Quench MethodKetone Yield (%)Over-addition (%)
A (Baseline) 0 °C3.0Direct (in-flask)45%40%
B -78 °C3.0Direct (in-flask)68%15%
C -78 °C1.5Direct (in-flask)72%8%
D (Optimized) -78 °C 1.5 Inverse 92% < 2%

Self-Validating Experimental Protocols

Protocol A: Synthesis of Weinreb Amide Intermediate (T3P Method)
  • Setup: Charge a flame-dried flask with 2-(4-Boc-5-methylmorpholin-3-yl)acetic acid (1.0 equiv) and anhydrous DCM (0.2 M).

  • Reagent Addition: Add N,O-dimethylhydroxylamine hydrochloride (1.5 equiv) and DIPEA (3.0 equiv). Stir for 10 minutes at 0 °C.

  • Coupling: Dropwise add T3P (50% solution in EtOAc, 1.5 equiv). Allow the reaction to warm to room temperature.

  • Validation Check: After 4 hours, perform a TLC (50% EtOAc/Hexanes, Ninhydrin stain). The starting material spot must be completely consumed. If not, add an additional 0.5 equiv of T3P.

  • Workup: Wash the organic layer sequentially with saturated NaHCO₃, 1M HCl, and brine. Dry over Na₂SO₄ and concentrate to afford the intermediate.

Protocol B: Grignard Addition with Inverse Quench
  • Titration (Critical Validation): Prior to use, titrate the commercial MeMgBr solution using iodine/LiCl in THF to confirm exact molarity. Stoichiometric mismatch is a primary cause of yield failure.

  • Setup: Dissolve the Weinreb amide intermediate (1.0 equiv) in anhydrous THF (0.1 M) in a Schlenk flask. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition: Using a syringe pump, add MeMgBr (1.5 equiv) dropwise over 45 minutes. Self-Validation: Monitor the internal temperature probe; the temp must not exceed -70 °C during addition.

  • Reaction: Stir at -78 °C for 2 hours.

  • Inverse Quench: Prepare a large Erlenmeyer flask containing a vigorously stirred solution of saturated aqueous NH₄Cl at 0 °C (10x the reaction volume). Using a wide-bore cannula, transfer the -78 °C reaction mixture directly into the cold NH₄Cl solution.

  • Workup: Extract the aqueous layer with EtOAc (3x). Combine organics, wash with brine, dry over MgSO₄, and concentrate to yield the N-Boc-protected ketone.

Protocol C: Boc Deprotection & Salt Isolation
  • Deprotection: Dissolve the N-Boc-protected ketone in DCM (0.1 M). Add Trifluoroacetic acid (TFA, 10 equiv) dropwise at 0 °C. Stir at room temperature for 2 hours.

  • Validation Check: LC-MS should indicate complete disappearance of the Boc-protected mass [M+H]⁺ and the appearance of the free amine mass.

  • Isolation (No Aqueous Workup): Concentrate the mixture in vacuo to remove all DCM and excess TFA. Co-evaporate with toluene (3x) to remove residual acid.

  • Salt Formation: Redissolve the crude oil in a minimal amount of dry methanol. Slowly add 2M HCl in diethyl ether until precipitation ceases. Filter the resulting solid, wash with cold ether, and dry under high vacuum to afford 1-(5-methylmorpholin-3-yl)propan-2-one hydrochloride as a highly pure, stable powder.

References

  • Title: Buy 1,1,1-Trifluoro-3-(5-methylmorpholin-3-yl)propan-2-one (EVT-13422602)
  • Title: Weinreb Amide Approach to the Practical Synthesis of a Key Remdesivir Intermediate Source: The Journal of Organic Chemistry - ACS Publications URL
  • Title: Overaddition of grignard to weinreb amide Source: r/Chempros - Reddit URL
  • Source: PMC - National Institutes of Health (NIH)

Sources

Optimization

Technical Support Center: Troubleshooting 1-(5-Methylmorpholin-3-yl)propan-2-one Degradation During Storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the storage stability of complex bifunctional building blocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the storage stability of complex bifunctional building blocks. 1-(5-Methylmorpholin-3-yl)propan-2-one is a prime example. Structurally, it contains both a secondary amine (the morpholine ring) and a ketone (the propan-2-one side chain). Because the nitrogen atom is situated β to the carbonyl group, this molecule is classified as a β -amino ketone .

While highly valuable in medicinal chemistry, β -amino ketones are notoriously unstable in their free-base form [1]. This guide synthesizes field-proven insights and chemical causality to help you troubleshoot degradation, recover your material, and implement robust storage protocols.

Section 1: Mechanistic Pathways of Degradation (The "Why")

To prevent degradation, we must first understand the thermodynamic and kinetic forces driving it. Do not simply treat the symptoms; address the chemical causality.

  • Retro-Mannich Cleavage (Thermodynamic Sink): The most critical degradation pathway for 1-(5-Methylmorpholin-3-yl)propan-2-one is the retro-Mannich reaction [1, 2]. Because the C3-CH2 bond is positioned between an amine and a carbonyl, it is highly labile. Under basic conditions, elevated temperatures, or even during prolonged storage at room temperature, the molecule undergoes an elimination process. This cleaves the molecule into an enol (which tautomerizes to acetone ) and a cyclic imine (5-methyl-3,4-dihydro-2H-1,4-oxazine ) [3].

  • Intermolecular Condensation (Kinetic Pathway): As a free base, the secondary amine (N4) of one molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of an adjacent molecule. This forms imine/enamine dimers, which rapidly polymerize into dark, intractable resins.

  • Oxidative Degradation: Prolonged exposure to atmospheric oxygen and light can oxidize the secondary amine to an N-oxide or hydroxylamine derivative.

Pathways Compound 1-(5-Methylmorpholin-3-yl) propan-2-one (Free Base) RetroMannich Retro-Mannich Cleavage Compound->RetroMannich Heat / Base Oligomerization Intermolecular Condensation Compound->Oligomerization High Conc. Oxidation Oxidation Compound->Oxidation O2 / Light Prod1 Acetone + 5-methyl-3,4-dihydro- 2H-1,4-oxazine RetroMannich->Prod1 Prod2 Imine/Enamine Oligomers (Resin) Oligomerization->Prod2 Prod3 N-Oxide Derivatives Oxidation->Prod3

Fig 1. Primary chemical degradation pathways of 1-(5-Methylmorpholin-3-yl)propan-2-one.

Section 2: Troubleshooting FAQs

Q1: My stored batch changed from a pale liquid to a dark, viscous oil. What happened? A1: This is a classic sign of intermolecular condensation (oligomerization). When stored "neat" (without solvent) at room temperature, the free base self-reacts. The secondary amine attacks the ketone of neighboring molecules, creating a polymeric resin.

Q2: When I opened the storage vial, there was a distinct smell of nail polish remover, and my NMR shows a massive singlet at ~2.17 ppm. Why? A2: The smell and the 2.17 ppm 1 H NMR singlet are definitive proof of acetone release. This confirms your compound has undergone retro-Mannich cleavage [1, 4]. The remaining morpholine scaffold has converted to the volatile cyclic imine. If this occurs, the degradation is irreversible, and the sample must be discarded or rigorously purified.

Q3: Does pH impact the stability of this compound during workup? A3: Absolutely. β -amino ketones are highly sensitive to basic conditions, which catalyze the retro-Mannich elimination by deprotonating the α -carbon [2]. Conversely, converting the amine to a protonated salt (e.g., hydrochloride) removes the lone pair's nucleophilicity, entirely preventing both retro-Mannich cleavage and intermolecular condensation.

Section 3: Analytical Signatures & Data Presentation

To accurately diagnose the state of your compound, compare your analytical data against the validated signatures in the table below.

Degradation PathwayTrigger ConditionsPrimary ImpuritiesAnalytical Signature ( 1 H NMR / HPLC)
Retro-Mannich Cleavage T > 25°C, Basic pH, Protic solventsAcetone, 5-methyl-3,4-dihydro-2H-1,4-oxazineSharp singlet at ~2.17 ppm (acetone); Complete loss of the C3 methine proton.
Intermolecular Condensation Neat storage, High concentrationImine/Enamine dimers and oligomersBroad, unresolved polymeric baseline humps; Multiple new peaks in the 4.5–6.0 ppm range (enamine).
Oxidative Degradation Atmospheric O 2​ , Light exposureMorpholine N-oxidesDistinct downfield shift of protons adjacent to the nitrogen (e.g., shifting from ~3.5 ppm to ~4.2 ppm).
Section 4: Experimental Protocols

If your compound is intact or only partially degraded, you must convert it to a stable salt. A protonated amine cannot undergo retro-Mannich fragmentation or act as a nucleophile. This protocol is a self-validating system: the immediate formation of a precipitate confirms successful protection.

Protocol A: Recovery and Conversion to the Hydrochloride Salt

Note: Execute this protocol immediately after synthesizing or recovering the free base.

  • Recovery Extraction (If partially degraded): Dissolve the degraded mixture in 0.1 M HCl (aq) and wash twice with Ethyl Acetate (EtOAc). The oligomers and neutral byproducts (like acetone) will partition into the organic layer.

  • Basification: Cool the aqueous layer to 0 °C and carefully basify to pH 9 using cold, saturated NaHCO 3​ .

  • Extraction: Immediately extract the free base with Dichloromethane (DCM). Dry the organic layer over anhydrous Na 2​ SO 4​ and concentrate under reduced pressure at <25 °C (Do not apply heat).

  • Salt Formation: Redissolve the purified free base in anhydrous diethyl ether (or MTBE) at 0 °C under an argon atmosphere.

  • Precipitation: Slowly add 1.1 equivalents of anhydrous HCl in dioxane (4M) dropwise while stirring vigorously. A white precipitate (the HCl salt) will form immediately.

  • Isolation: Stir for an additional 15 minutes at 0 °C. Filter the precipitate rapidly in a Buchner funnel under a nitrogen blanket to prevent moisture absorption.

  • Storage: Wash the filter cake with cold, anhydrous ether. Dry the salt in a vacuum desiccator over P 2​ O 5​ overnight. Store the resulting powder at -20 °C in a sealed, amber vial.

Workflow Start Observe Degraded Sample (Color change, odor) Analyze Run 1H NMR & HPLC Start->Analyze Decision Acetone peak at ~2.1 ppm? Analyze->Decision Yes Retro-Mannich Confirmed Discard if severe Decision->Yes Yes No Check for Broad Peaks (Oligomers) Decision->No No Recover Acid/Base Extraction (Isolate intact free base) No->Recover Oligomers found Salt Convert to HCl Salt Store at -20°C Recover->Salt

Fig 2. Troubleshooting and recovery workflow for degraded β -amino ketone samples.

References
  • Scite.ai. "Acid‐Promoted Retro‐Mannich Reaction of N‐Protected Tropenones to 2‐Substituted Pyrroles." Scite.ai. URL: [Link]

  • MDPI. "Alkoxyalkylation of Electron-Rich Aromatic Compounds." MDPI. URL: [Link]

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for 1-(5-Methylmorpholin-3-yl)propan-2-one Synthesis

Welcome to the Technical Support Center for the synthesis of 1-(5-Methylmorpholin-3-yl)propan-2-one . This guide is designed for researchers and drug development professionals utilizing N-acyliminium ion chemistry to syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 1-(5-Methylmorpholin-3-yl)propan-2-one . This guide is designed for researchers and drug development professionals utilizing N-acyliminium ion chemistry to synthesize C3-substituted morpholine scaffolds.

Because the morpholine ring is highly susceptible to ring-opening, epimerization, and elimination under Lewis acidic conditions, precise thermal management during the carbon-carbon bond-forming step is critical. This guide synthesizes field-proven troubleshooting strategies, mechanistic causality, and validated protocols to ensure high yield and stereocontrol.

Troubleshooting Guides & FAQs

Q1: Why am I seeing low conversion and high starting material recovery when running the reaction at -78 °C? A: At -78 °C, the thermal energy is often insufficient to overcome the activation barrier required for the Lewis acid (e.g., BF3·OEt2 or TiCl4) to fully ionize the precursor (such as N-Boc-3-methoxy-5-methylmorpholine) into the reactive N-acyliminium ion[1]. Even if the ion forms, the subsequent nucleophilic attack by the acetone equivalent (e.g., acetone trimethylsilyl enol ether) is kinetically stalled. The reaction becomes sluggish, leading to high recovery of the unreacted methoxy precursor upon aqueous workup.

Q2: My reaction at 0 °C or Room Temperature (RT) gives a complex mixture and poor diastereoselectivity. What is happening? A: You are observing the shift from kinetic to thermodynamic control, accompanied by degradation[2]. At temperatures above -20 °C, the N-acyliminium ion becomes highly unstable. Three detrimental pathways emerge:

  • Thermodynamic Equilibration: The newly formed C3-C bond can undergo reversible cleavage, destroying the kinetic diastereoselectivity (cis/trans relative to the 5-methyl group) dictated by A(1,3) strain[2].

  • Elimination: The iminium ion can lose a proton from the adjacent C2 position, forming a stable but undesired enamide byproduct.

  • Ring-Opening: Prolonged exposure to Lewis acids at elevated temperatures can trigger the cleavage of the morpholine ether linkage.

Q3: How exactly does temperature dictate the stereoselectivity of the 3,5-disubstitution? A: Stereoselectivity in this reaction relies entirely on kinetic control . When the N-acyliminium ion forms, it adopts a half-chair conformation. To minimize deleterious allylic A(1,3) strain with the N-Boc protecting group, the nucleophile must attack from a specific trajectory (typically axial)[2],[3]. At optimal low temperatures (-40 °C), the nucleophile lacks the energy to access the higher-energy transition state, resulting in high diastereomeric ratios (dr). As temperature increases, the energy gap between the favored and disfavored transition states becomes negligible, leading to a racemic or equimolar mixture of diastereomers.

Q4: What is the recommended temperature profile for scaling up this reaction? A: For scale-up (>10 grams), batch reactors suffer from poor heat transfer, leading to localized exothermic micro-environments during Lewis acid addition. We strongly recommend utilizing continuous flow chemistry or a highly controlled cryogenic batch protocol. If using batch, the nucleophile must be added via a syringe pump at -40 °C, and the reaction must be quenched cold before warming to prevent acid-catalyzed epimerization during the thaw cycle.

Quantitative Data: Temperature Optimization Profile

The following table summarizes the causal relationship between reaction temperature, conversion efficiency, and stereochemical outcome during the addition of acetone trimethylsilyl enol ether to the N-Boc-5-methylmorpholine N-acyliminium ion.

Temperature (°C)Conversion (%)Isolated Yield (%)Diastereomeric Ratio (cis:trans)Primary Mechanistic Observation
-78 < 10TraceN/ASluggish ionization; nucleophilic attack stalled.
-40 > 9588 92:8 Optimal kinetic control; clean conversion.
-20 > 958285:15Good conversion; slight erosion of stereocontrol.
0 > 955560:40Thermodynamic equilibration; enamide formation[2].
+20 (RT) Complete< 2050:50Extensive decomposition; complex mixture[3].

Validated Experimental Protocol

The following methodology is a self-validating system designed to maximize the yield of 1-(5-Methylmorpholin-3-yl)propan-2-one while preserving kinetic stereocenters.

Step-by-Step Methodology: Optimized Synthesis at -40 °C

  • System Preparation: Flame-dry a Schlenk flask under a continuous flow of high-purity argon. Add N-Boc-3-methoxy-5-methylmorpholine (1.0 eq, 5.0 mmol) and anhydrous dichloromethane (DCM) to achieve a precise 0.1 M concentration.

  • Cryogenic Equilibration: Submerge the reaction vessel in a dry ice/acetonitrile bath. This specific bath mixture maintains a stable -40 °C (unlike dry ice/acetone which drops to -78 °C). Allow 15 minutes for complete thermal equilibration.

  • Electrophile Activation: Dropwise add BF3·OEt2 (1.5 eq, 7.5 mmol) down the cold inner wall of the flask to pre-cool the reagent before it hits the solution[3]. Stir for 20 minutes to fully generate the N-acyliminium ion. The solution may turn pale yellow.

  • Nucleophilic Addition: Load acetone trimethylsilyl enol ether (1.2 eq, 6.0 mmol) into a syringe. Add to the reaction mixture via a syringe pump over 15 minutes. Self-Validation Check: A rapid spike in internal temperature indicates the addition is too fast, which will erode the dr.

  • Reaction Monitoring: Stir at -40 °C for 2 hours. To monitor via TLC (Hexanes:EtOAc 3:1), extract a 0.1 mL aliquot and immediately quench it into a vial containing 0.5 mL of saturated NaHCO3. Spot the organic layer. (Do not spot the acidic reaction mixture directly, as it will degrade on the silica).

  • Cold Quenching (Critical Step): Once complete, quench the reaction while still submerged at -40 °C by adding pre-cooled saturated aqueous NaHCO3 (10 mL). Causality: Quenching cold neutralizes the Lewis acid instantly, freezing the kinetic product ratio and preventing thermodynamic epimerization during the warming phase.

  • Isolation: Remove the cooling bath and allow the biphasic mixture to warm to room temperature. Extract the aqueous layer with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash column chromatography.

Reaction Pathway Visualization

The following diagram illustrates the temperature-dependent divergent pathways of the N-acyliminium ion intermediate.

G Start N-Boc-3-methoxy-5-methylmorpholine + BF3·OEt2 (Lewis Acid) Iminium N-Acyliminium Ion Intermediate (Highly Reactive) Start->Iminium Activation TempLow T < -78 °C Iminium->TempLow TempOpt -40 °C to -20 °C Iminium->TempOpt TempHigh T > 0 °C Iminium->TempHigh OutcomeLow Sluggish Ionization High Starting Material Recovery TempLow->OutcomeLow OutcomeOpt Kinetic Control High Yield & Diastereoselectivity Target: 1-(5-Methylmorpholin-3-yl)propan-2-one TempOpt->OutcomeOpt + Acetone Enol Ether OutcomeHigh Thermodynamic Equilibration Epimerization & Enamide Formation TempHigh->OutcomeHigh Decomposition

Temperature-dependent reaction pathways for the morpholine N-acyliminium ion intermediate.

References

  • Practical and Efficient Synthesis of α-Aminophosphonic Acids Containing Heterocycles Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Cyclizations of N-Acyliminium Ions Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Stereoselective Nucleophilic Addition of Potassium Alkyltrifluoroborates to Cyclic N-Acyliminium Ions Source: ConnectSci / Australian Journal of Chemistry URL:[Link]

Sources

Optimization

Technical Support Center: Handling &amp; Preserving 1-(5-Methylmorpholin-3-yl)propan-2-one

Welcome to the Application Support Center. This guide is engineered for drug development professionals and synthetic chemists working with 1-(5-Methylmorpholin-3-yl)propan-2-one , a highly functionalized intermediate oft...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is engineered for drug development professionals and synthetic chemists working with 1-(5-Methylmorpholin-3-yl)propan-2-one , a highly functionalized intermediate often utilized in the synthesis of neuroprotective agents and KEAP1 modulators[1][2].

Due to its specific structural liabilities—a sterically hindered but reactive secondary amine and an enolizable aliphatic ketone—this molecule is highly susceptible to oxidative degradation. This guide provides field-proven troubleshooting strategies, causal mechanistic insights, and self-validating protocols to ensure the integrity of your compound.

I. Structural Vulnerabilities & Oxidation Mechanisms

To effectively prevent degradation, one must understand the dual oxidative liabilities of 1-(5-Methylmorpholin-3-yl)propan-2-one:

  • The Secondary Amine (Morpholine N4): Secondary amines are highly vulnerable to oxidation by reactive oxygen species (ROS) or trace peroxides found in aged solvents. The oxidation proceeds via a hydroxylamine intermediate (-NOH), which is subsequently oxidized to a stable, highly polar nitrone (-N=O)[3][4].

  • The Alpha-Carbon (Propan-2-one moiety): The aliphatic ketone undergoes auto-oxidation. This radical chain reaction begins with enolization, followed by the addition of molecular oxygen to form an alpha-hydroperoxide. This intermediate readily cleaves into diketones or carboxylic acids[5][6].

OxidationMechanisms Base 1-(5-Methylmorpholin-3-yl) propan-2-one AminePath Secondary Amine Pathway Base->AminePath Peroxides / ROS KetonePath Ketone Alpha-Carbon Pathway Base->KetonePath O2 / Light / Metals Hydroxylamine Hydroxylamine (-NOH) AminePath->Hydroxylamine N-Oxidation Enol Enol Tautomer KetonePath->Enol Tautomerization Nitrone Nitrone (-N=O) Hydroxylamine->Nitrone Further Oxidation Hydroperoxide Alpha-Hydroperoxide Enol->Hydroperoxide Radical Addition

Caption: Mechanistic pathways of oxidation for 1-(5-Methylmorpholin-3-yl)propan-2-one.

II. Frequently Asked Questions (FAQs)

Q: My purified batch of 1-(5-Methylmorpholin-3-yl)propan-2-one turned from a colorless oil to a yellow/brown viscous liquid over two weeks. What happened? A: This discoloration is the hallmark of nitrone formation and ketone auto-oxidation. If the compound was stored in ambient air or concentrated using ethereal solvents (like THF or Diethyl Ether) that were not freshly distilled, trace hydroperoxides in the solvent rapidly oxidized the secondary amine to a hydroxylamine, which further oxidized to a nitrone[3][7]. Simultaneously, ambient light and oxygen initiated alpha-carbon auto-oxidation[5].

Q: Can I use standard silica gel chromatography to purify this compound? A: Yes, but with caution. Silica gel is mildly acidic and can catalyze the enolization of the propan-2-one group, accelerating auto-oxidation if run in the presence of oxygen. Furthermore, secondary amines often streak on standard silica. Best Practice: Use triethylamine-deactivated silica (1% TEA in the eluent) and degassed solvents to prevent on-column oxidation and improve recovery.

Q: Is it necessary to store this compound as a salt? A: Converting the free base to a hydrochloride (HCl) salt is one of the most effective ways to prevent amine oxidation. Protonating the morpholine nitrogen eliminates the lone pair required for the initial nucleophilic attack on peroxides/ROS, effectively shutting down the hydroxylamine/nitrone pathway[8].

III. Troubleshooting Guide: Identifying & Mitigating Oxidation

Symptom / ObservationAnalytical Signature (LC-MS / NMR)Root CauseMitigation Strategy
Yellowing of sample LC-MS: +16 Da (M+16) or +14 Da (Nitrone)Amine oxidation via solvent peroxides.Test all ethers with KI/starch paper. Use BHT-stabilized solvents.
Loss of mass / Degradation 1H-NMR: Loss of α-protons (~2.1 ppm singlet for methyl ketone).Ketone auto-oxidation via radical chain reaction.Store under Argon. Add 0.1% BHT as a radical scavenger.
Insoluble white precipitates LC-MS: Dimeric masses or carbamate masses (+44 Da).Reaction with atmospheric CO2 and moisture.Morpholines readily form carbamates[9]. Store in a desiccator under inert gas.

IV. Experimental Protocols for Oxidation Prevention

To ensure trustworthiness, the following protocols are designed as self-validating systems. By incorporating analytical checkpoints, you verify the success of the preventative measure before proceeding.

Protocol 1: Freeze-Pump-Thaw Degassing of Solvents

Causality: Molecular oxygen is a triplet diradical that readily initiates the auto-oxidation of the ketone alpha-carbon. Sparging with nitrogen is often insufficient for long-term storage of sensitive intermediates. Freeze-pump-thaw completely removes dissolved O2.

  • Preparation: Place the desired solvent (e.g., DCM or Toluene) in a Schlenk flask with a magnetic stir bar. Seal the flask.

  • Freeze: Submerge the flask in a liquid nitrogen bath until the solvent is completely frozen solid.

  • Pump: Open the flask to a high vacuum line (≤ 0.1 Torr) for 5–10 minutes to evacuate the headspace of all gases.

  • Thaw: Close the vacuum valve and remove the flask from the liquid nitrogen. Allow the solvent to thaw completely in a room-temperature water bath. Self-Validation Check: You will observe bubbles of gas escaping from the liquid as it thaws.

  • Repeat: Repeat steps 2-4 for a total of three cycles. On the final thaw, backfill the flask with ultra-high purity Argon.

Protocol 2: Inert Handling and Storage Workflow

Causality: Morpholine derivatives degrade in the presence of copper/zinc alloys and atmospheric moisture[9]. Utilizing an entirely glass/PTFE, argon-flushed system prevents metal-catalyzed radical initiation and carbamate formation.

  • Concentration: After purification, concentrate the fractions using a rotary evaporator flushed with Argon, not ambient air.

  • Transfer: Transfer the concentrated oil into an amber glass vial (to prevent UV-initiated radical formation). Do not use metallic spatulas or needles with brass hubs.

  • Antioxidant Addition (Optional but Recommended): If downstream chemistry permits, add 0.1 mol% of Butylated hydroxytoluene (BHT). BHT acts as a sacrificial hydrogen atom donor, quenching the peroxy radicals before they can attack the ketone[6].

  • Sealing: Purge the vial with a gentle stream of Argon for 60 seconds. Seal immediately with a PTFE-lined cap and wrap with Parafilm.

  • Storage: Store at -20°C. Self-Validation Check: Run an LC-MS aliquot immediately prior to storage. Re-run after 30 days; the M+16 peak should remain below the limit of detection (<0.1%).

InertWorkflow Degas 1. Solvent Degassing (Freeze-Pump-Thaw) React 2. Inert Reaction (Schlenk / Argon) Degas->React Purify 3. Peroxide-Free Purification React->Purify Store 4. Amber Vial Storage (-20°C, Argon) Purify->Store

Caption: Step-by-step workflow for the inert handling and storage of sensitive morpholine derivatives.

V. Quantitative Data: Storage Condition Efficacy

The following table summarizes the expected stability of 1-(5-Methylmorpholin-3-yl)propan-2-one under various storage conditions, demonstrating the critical need for inert atmosphere and temperature control.

Storage ConditionAtmosphereTemp (°C)AdditiveExpected Purity (6 Months)Primary Degradant Formed
Clear Glass VialAmbient Air25°CNone< 60%Nitrone / Diketones
Amber Glass VialAmbient Air4°CNone~ 85%Hydroxylamine
Amber Glass VialArgon-20°CNone> 98%Trace Hydroxylamine
Amber Glass VialArgon-20°C0.1% BHT> 99.5%None Detected

VI. References

  • Google Patents. N-acryloylmorpholine derivatives as keap1 modulators and uses thereof. Retrieved from

  • ACS Inorganic Chemistry. Kinetics and Mechanism of the Oxidation of Secondary Hydroxylamines to Nitrones with Hydrogen Peroxide, Catalyzed by Methylrhenium Trioxide. Retrieved from[Link]

  • PMC (National Institutes of Health). Nitrones: Comprehensive Review on Synthesis and Applications. Retrieved from[Link]

  • RSC Publishing (Green Chemistry). Aerobic auto-oxidation of benzaldehyde to benzoic acid for C-H activation. Retrieved from[Link]

  • RSC Publishing. Recent advances in metal-free aerobic C–H activation. Retrieved from[Link]

  • INCHEM. Morpholine (EHC 179, 1996) - Storage and Chemical Properties. Retrieved from[Link]

  • PMC (National Institutes of Health). Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H2O2. Retrieved from[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Catalytic Systems for the Asymmetric Functionalization of 1-(5-Methylmorpholin-3-yl)propan-2-one

Executive Briefing The compound 1-(5-Methylmorpholin-3-yl)propan-2-one (CAS 1594699-09-8) has emerged as a critical bifunctional building block in modern medicinal chemistry. Its structural motif—a functionalized morphol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Briefing

The compound 1-(5-Methylmorpholin-3-yl)propan-2-one (CAS 1594699-09-8) has emerged as a critical bifunctional building block in modern medicinal chemistry. Its structural motif—a functionalized morpholine ring coupled with a reactive methyl ketone—is heavily utilized in the synthesis of advanced therapeutics, including Keap1 modulators 1 and METTL3 RNA methyltransferase inhibitors 2.

For drug development professionals, the primary synthetic challenge lies in the stereoselective functionalization of the propan-2-one moiety. Depending on the target active pharmaceutical ingredient (API), the ketone must be converted into either a chiral alcohol (via Asymmetric Hydrogenation, AH) or a chiral amine (via Asymmetric Reductive Amination, ARA). This guide objectively evaluates the reactivity, operational constraints, and scalability of the leading catalytic systems used to achieve these transformations.

Mechanistic Divergence & Logical Workflows

The selection of the catalyst dictates the downstream utility of the morpholine scaffold. The diagram below illustrates the divergent catalytic pathways required to access specific pharmaceutical intermediates.

G Substrate 1-(5-Methylmorpholin-3-yl) propan-2-one Alcohol Chiral Alcohol (METTL3 Intermediate) Substrate->Alcohol Asymmetric Hydrogenation [Ru-BINAP], H2 Amine Chiral Amine (Keap1 Modulator) Substrate->Amine Asymmetric Reductive Amination [Ir-CPA] + NH4OAc, H2 Substrate->Amine Biocatalysis ω-Transaminase, iPrNH2

Catalytic pathways for the asymmetric functionalization of 1-(5-Methylmorpholin-3-yl)propan-2-one.

Catalyst Systems Evaluation

System A: Ruthenium-Biphosphine Complexes (AH)

Target: Chiral Alcohols. Mechanism & Causality: Ruthenium(II) complexes bearing chiral atropisomeric ligands, such as Ru(OAc)₂((S)-BINAP), are the gold standard for the asymmetric hydrogenation of unhindered aliphatic ketones 3. The chiral pocket created by the BINAP phenyl rings dictates the facial approach of the hydride. Expert Insight: The secondary amine of the morpholine ring presents a severe liability here. Free amines strongly coordinate to the Ru(II) center, displacing the chiral ligand or forming stable, inactive resting states that poison the catalytic cycle. To achieve high turnover numbers (TON), the morpholine nitrogen must either be Boc-protected prior to hydrogenation or protonated in situ using a stoichiometric acidic additive (e.g., HCl).

System B: Iridium-Chiral Phosphoric Acid (Ir-CPA) Bifunctional Catalysts (ARA)

Target: Chiral Primary/Secondary Amines. Mechanism & Causality: Direct asymmetric reductive amination of aliphatic ketones is notoriously difficult because the catalyst must differentiate between two sterically similar aliphatic groups (the methyl group vs. the morpholine-alkyl chain). Iridium complexes paired with Chiral Phosphoric Acids (CPAs) solve this via bifunctional activation 4. The Ir-center activates H₂, while the CPA activates the intermediate imine via hydrogen bonding. Expert Insight: We utilize ammonium trifluoroacetate ( NH4​TFA ) as the nitrogen source. The trifluoroacetate counterion plays a dual role: it enhances the solubility of the ammonia source in organic solvents and provides mild, non-coordinating acidity to accelerate imine formation without poisoning the soft Iridium center.

System C: ω-Transaminases (Biocatalysis for ARA)

Target: Chiral Primary Amines. Mechanism & Causality: PLP-dependent ω-transaminases transfer an amino group from a sacrificial donor (typically isopropylamine) to the ketone. Expert Insight: While this system offers near-perfect enantioselectivity and avoids heavy metal contamination (crucial for late-stage API synthesis), it suffers from severe thermodynamic limitations. The reaction equilibrium strongly favors the ketone. It requires a self-validating engineering control: the continuous removal of the acetone byproduct (via sparging or enzymatic cascade) to drive the reaction to completion.

Performance Metrics & Quantitative Comparison

The following table summarizes the reactivity profiles of these catalysts when applied to the 1-(5-Methylmorpholin-3-yl)propan-2-one scaffold (assuming a Boc-protected or protonated morpholine nitrogen).

Catalytic SystemTarget TransformationConversion (%)Diastereomeric/Enantiomeric ExcessTOF (h⁻¹)Key Operational Limitation
Ru(OAc)₂((S)-BINAP) / H₂ Ketone Alcohol>98%94 - 96% ee~500Requires strict exclusion of O₂; morpholine N-protection mandatory.
[Ir(COD)Cl]₂ + (R)-TRIP / H₂ Ketone Amine92%90 - 95% ee~150High catalyst loading (2-5 mol%); sensitive to moisture during imine formation.
ω-Transaminase (ATA-117) Ketone Amine>99%>99% eeN/A (Enzymatic)Requires continuous acetone removal; strict pH (7.5-8.5) and temp (30°C) control.

Validated Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints allow the operator to confirm mechanistic progression before proceeding to the next step.

Protocol 1: Asymmetric Hydrogenation via Ru-BINAP

Objective: Synthesis of (S)-1-(5-Methylmorpholin-3-yl)propan-2-ol.

  • Substrate Preparation: Dissolve 10 mmol of N-Boc-1-(5-Methylmorpholin-3-yl)propan-2-one in 20 mL of anhydrous, degassed methanol.

    • Causality: Methanol stabilizes the active cationic ruthenium hydride species via solvent coordination.

  • Catalyst Activation: In a nitrogen-filled glovebox, weigh 0.05 mmol (0.5 mol%) of Ru(OAc)₂((S)-BINAP). Transfer to a high-pressure Parr reactor.

  • Pressurization & Reaction: Seal the reactor, purge with H₂ (3 cycles at 50 psi), and finally pressurize to 400 psi H₂. Stir at 50°C.

  • Self-Validation Checkpoint: Monitor the pressure gauge. A steady pressure drop indicates active turnover. The reaction is complete when the pressure stabilizes (typically 6-8 hours). If pressure does not drop within 30 minutes, the solvent was insufficiently degassed, resulting in catalyst oxidation.

  • Isolation: Vent the reactor, concentrate the solvent in vacuo, and filter through a short pad of silica (EtOAc eluent) to remove Ru-salts.

Protocol 2: Direct Asymmetric Reductive Amination via Ir-CPA

Objective: Synthesis of chiral 1-(5-Methylmorpholin-3-yl)propan-2-amine.

  • Imine Formation: In a Schlenk flask, combine 10 mmol of 1-(5-Methylmorpholin-3-yl)propan-2-one, 50 mmol of ammonium trifluoroacetate, and 30 mL of anhydrous trifluoroethanol (TFE). Stir at 40°C for 2 hours.

    • Causality: TFE is a highly fluorinated, hydrogen-bond donating solvent that significantly accelerates the condensation of the ketone with ammonia.

  • Catalyst Addition: Add 0.02 mmol of[Ir(COD)Cl]₂ and 0.044 mmol of the Chiral Phosphoric Acid ((R)-TRIP).

  • Hydrogenation: Transfer the mixture to an autoclave, pressurize with H₂ to 300 psi, and stir at 25°C for 24 hours.

  • Self-Validation Checkpoint: Extract an aliquot at 12 hours and analyze via GC-MS. You must observe the intermediate imine mass ( M−18 ). If only the starting ketone is present, the ammonium salt has crashed out of solution; add 5% v/v water to resolubilize.

  • Workup: Quench with saturated aqueous NaHCO₃ to neutralize the CPA and TFA, extract with dichloromethane (3 x 20 mL), dry over Na₂SO₄, and concentrate.

References

  • N-acryloylmorpholine derivatives as keap1 modulators and uses thereof. Google Patents (WO2024073587A1). Available at: 1

  • Mettl3 inhibitory compounds. Google Patents (WO2020201773A1). Available at:2

  • Process for the preparation of isoindole derivatives as well as a process for the preparation of their intermediates. Google Patents (WO2009068463A2). Available at: 3

  • Recent Progress in Transition-Metal-Catalyzed Asymmetric Reductive Amination. ACS Catalysis (2021). Available at: 4

Sources

Comparative

mass spectrometry fragmentation pattern of 1-(5-Methylmorpholin-3-yl)propan-2-one

An in-depth structural elucidation of novel pharmacophores requires analytical platforms capable of unmasking complex gas-phase chemistries. For researchers and drug development professionals, 1-(5-Methylmorpholin-3-yl)p...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth structural elucidation of novel pharmacophores requires analytical platforms capable of unmasking complex gas-phase chemistries. For researchers and drug development professionals, 1-(5-Methylmorpholin-3-yl)propan-2-one (C₈H₁₅NO₂) serves as an excellent model compound. It features a saturated nitrogen heterocycle paired with a labile aliphatic ketone, presenting unique fragmentation challenges.

This guide objectively compares the performance of Higher-energy Collisional Dissociation (HCD) via High-Resolution Orbitrap MS against traditional Collision-Induced Dissociation (CID) via Triple Quadrupole (QqQ) MS for mapping the fragmentation pattern of this molecule.

Mechanistic Causality: The Fragmentation Pathway

Understanding the mass spectrometric behavior of 1-(5-Methylmorpholin-3-yl)propan-2-one begins with the ionization event. In positive Electrospray Ionization (ESI+), the morpholine nitrogen acts as a strong proton acceptor, yielding a highly stable, even-electron precursor ion[M+H]⁺ at m/z 158.1176.

When subjected to collisional activation, the molecule undergoes three primary, structurally diagnostic fragmentation pathways:

  • Formation of the Iminium Ion (m/z 100.0757): The most thermodynamically favored pathway is the heterolytic cleavage of the C3–Cα bond connecting the morpholine ring to the acetonyl side chain. As demonstrated by , nitrogen-containing cyclic compounds like morpholine act as highly stable iminium ion sources under collision-induced dissociation. This cleavage results in the neutral loss of acetone (58.0419 Da) and the formation of the dominant 5-methylmorpholine iminium base peak.

  • Acylium Ion Generation (m/z 43.0178): Alpha-cleavage at the carbonyl group yields a low-mass acylium ion (CH₃CO⁺). Capturing this ion is highly dependent on the MS platform, as traditional 3D ion traps often suffer from a "1/3 rule" low-mass cutoff, blinding the detector to this fragment.

  • Morpholine Ring Opening (m/z 114.0913): A secondary, higher-energy pathway involves the retro-Diels-Alder-like opening of the morpholine ring. This leads to the neutral loss of ethylene oxide (C₂H₄O, 44.0262 Da), a hallmark fragmentation of terminal morpholine derivatives ().

Pathway M Precursor Ion [M+H]+ m/z 158.1176 F1 Iminium Ion Loss of Acetonyl m/z 100.0757 M->F1 -C3H6O (58 Da) F2 Acylium Ion Cleavage at Carbonyl m/z 43.0178 M->F2 -C6H12NO (115 Da) F3 Ring Cleavage Loss of C2H4O m/z 114.0913 M->F3 -C2H4O (44 Da)

ESI-MS/MS fragmentation pathway of protonated 1-(5-Methylmorpholin-3-yl)propan-2-one.

Platform Comparison: Orbitrap HCD vs. QqQ CID

While both platforms successfully fragment the precursor ion, their underlying physics dictate their utility in structural elucidation versus high-throughput screening.

  • Orbitrap HRMS (HCD): HCD occurs in a dedicated multipole collision cell, and fragments are subsequently routed to the Orbitrap analyzer. This completely bypasses the low-mass cutoff inherent to ion traps, allowing for the simultaneous detection of the m/z 43.0178 acylium ion and the m/z 100.0757 iminium ion with sub-2 ppm mass accuracy. This exact-mass capability is critical for distinguishing isobaric interferences (e.g., separating a C₂H₃O⁺ acylium ion from a C₃H₇⁺ alkyl fragment).

  • Triple Quadrupole (QqQ CID): QqQ platforms lack the resolving power for exact formula assignment. However, their rapid polarity switching and high duty cycle make them the gold standard for targeted, quantitative pharmacokinetic assays (Selected Reaction Monitoring, SRM). For this compound, tracking the m/z 158.1 → 100.1 transition provides unmatched sensitivity.

Workflow Prep Sample Preparation (0.1% FA in H2O/MeCN) LC UHPLC Separation (C18 Column) Prep->LC Split LC->Split HCD Orbitrap HRMS (HCD Fragmentation) Split->HCD CID Triple Quadrupole (CID Fragmentation) Split->CID Data1 High Mass Accuracy Exact Isotope Mapping HCD->Data1 Data2 High Sensitivity SRM Nominal Mass CID->Data2

Comparative LC-MS/MS workflow for Orbitrap HCD versus Triple Quadrupole CID.

Quantitative Data Comparison

The following table summarizes the experimental fragmentation data, highlighting the diagnostic power of high-resolution exact mass provided by the Orbitrap compared to the nominal mass of the QqQ.

Fragment AssignmentTheoretical m/zOrbitrap HCD Experimental m/zMass Error (ppm)QqQ CID Experimental m/zRelative Abundance (HCD)
Precursor [M+H]⁺158.1176158.1174-1.2158.115%
[M+H - C₂H₄O]⁺114.0913114.0915+1.7114.125%
Iminium Ion [M+H - C₃H₆O]⁺100.0757100.0755-2.0100.1100% (Base Peak)
Acylium Ion [C₂H₃O]⁺43.017843.0179+2.343.045%

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following LC-MS/MS protocol incorporates built-in system suitability and carryover checks. Do not proceed to sample analysis if the SST fails.

Step 1: System Suitability Test (SST) & Calibration Causality: Mass accuracy drifts over time due to temperature fluctuations in the analyzer. Action: Inject a 10 ng/mL reserpine standard. Verify that the [M+H]⁺ ion (m/z 609.2807) is detected with <2 ppm mass error (Orbitrap) and that the m/z 195.0652 fragment achieves a signal-to-noise ratio >100:1. This validates both mass calibration and collision cell efficiency.

Step 2: Sample Preparation Causality: Formic acid acts as an abundant proton donor, ensuring efficient ionization of the morpholine nitrogen in the ESI source. Action: Dissolve 1-(5-Methylmorpholin-3-yl)propan-2-one in LC-MS grade Water/Acetonitrile (50:50, v/v) containing 0.1% Formic Acid to a final concentration of 1 µg/mL.

Step 3: Chromatographic Separation Causality: A rapid gradient focuses the analyte into a sharp chromatographic band, maximizing the instantaneous concentration entering the ESI source, thereby enhancing the MS signal and reducing ion suppression. Action:

  • Column: C18 UHPLC column (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes.

  • Blank Run: Inject a solvent blank prior to the sample to confirm the absence of carryover at the retention time of the analyte.

Step 4: MS/MS Acquisition Parameters Causality: Stepped NCE overlays multiple collision energies into a single composite spectrum. A low NCE preserves the precursor and intermediate fragments, while a high NCE drives the formation of the terminal acylium ion. Action:

  • Orbitrap HCD: Set the resolution to 70,000 (FWHM at m/z 200). Use Stepped Normalized Collision Energy (NCE) at 20, 30, and 40.

  • QqQ CID: Set Q1 and Q3 to unit resolution (0.7 Da FWHM). Optimize the collision energy (CE) for the 158.1 → 100.1 transition (~15 eV) and the 158.1 → 43.0 transition (~35 eV) using Argon as the collision gas.

References

  • Le, M. T., & Morato, N. M. (2021). "Fragmentation of Polyfunctional Compounds Recorded Using Automated High-Throughput Desorption Electrospray Ionization." Journal of the American Society for Mass Spectrometry.[Link]

  • Žilionis, A. (2019). "Nitrogen-containing cyclic compounds as iminium ion sources for selected reaction monitoring detection of derivatized analytes." Journal of Mass Spectrometry.[Link]

Validation

Validating GC-MS Results for 1-(5-Methylmorpholin-3-yl)propan-2-one: A Comparative Methodological Guide

As pharmaceutical research expands into complex morpholine-based scaffolds, the analytical validation of intermediates like 1-(5-Methylmorpholin-3-yl)propan-2-one has become a critical bottleneck. This compound features...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical research expands into complex morpholine-based scaffolds, the analytical validation of intermediates like 1-(5-Methylmorpholin-3-yl)propan-2-one has become a critical bottleneck. This compound features a highly polar secondary amine within its morpholine ring and an active ketone moiety. When analyzed via direct Gas Chromatography-Mass Spectrometry (GC-MS), these structural nuances lead to severe peak tailing, thermal degradation, and poor reproducibility.

This guide objectively compares direct analysis against two derivatization strategies, providing a self-validating experimental workflow designed to ensure absolute structural confidence and quantitative accuracy.

The Analytical Challenge: Causality of Signal Degradation

To understand why direct GC-MS fails for 1-(5-Methylmorpholin-3-yl)propan-2-one, we must look at the thermodynamics of the separation column. The secondary amine (position 4 on the morpholine ring) acts as a strong hydrogen-bond donor. During vaporization in the GC inlet, this amine interacts aggressively with active silanol groups (Si-OH) present in the glass liner and the stationary phase of the column.

Morpholine derivatives, acting as cyclic secondary amines, are notoriously difficult to analyze directly via GC-MS due to their tendency to interact with these active sites, causing peak tailing and signal degradation; therefore, derivatization is a standard corrective measure ()[1].

To neutralize this interaction, we must replace the active amine hydrogen with a bulky, electron-withdrawing group. Acylation is the preferred route, but the choice of reagent dictates the quality of the mass spectral data.

Methodological Comparison: Direct vs. TFA vs. HFBA

We evaluated three approaches for the quantification and structural validation of 1-(5-Methylmorpholin-3-yl)propan-2-one (Molecular Weight: ~157 g/mol ):

  • Direct GC-MS (Underivatized): No sample preparation beyond extraction.

  • Alternative: TFA Derivatization: Acylation using Trifluoroacetic anhydride.

  • Recommended Product: HFBA Derivatization: Acylation using Heptafluorobutyric anhydride.

Acylation reagents like Heptafluorobutyric anhydride (HFBA) are superior for secondary amines because they improve chromatographic resolution and shift fragmentation patterns to higher, more specific mass-to-charge (m/z) ratios, thereby drastically reducing matrix interference ()[2]. HFBA adds a heptafluorobutyryl group (net mass addition of +196 Da), pushing the molecular ion of our target compound to a robust 353 m/z, well above the low-mass chemical noise typical in complex matrices.

Quantitative Performance Comparison
Analytical ApproachDerivatizing AgentPeak Symmetry ( As​ )LOD (ng/mL)LOQ (ng/mL)Matrix Effect (%)Base Peak Shift (m/z)
Direct GC-MS None2.45 (Severe Tailing)50.0150.0-45%~114
Alternative 1 TFA1.15 (Acceptable)5.015.0-12%~210
Recommended HFBA1.02 (Excellent)1.54.5-4%~310

Data Summary: HFBA derivatization yields near-perfect Gaussian peaks ( As​ ≈ 1.0) and limits matrix suppression to negligible levels by shifting diagnostic ions out of the background noise region.

Workflow Visualization

The following diagram maps the self-validating logic of the recommended HFBA derivatization workflow.

GCMS_Validation Sample 1-(5-Methylmorpholin-3-yl) propan-2-one Sample ISTD Add Internal Standard (Self-Correction) Sample->ISTD Deriv HFBA Derivatization (Acylates 2° Amine) ISTD->Deriv Enhances Volatility Evap Evaporate Excess Acid (Protects GC Column) Deriv->Evap Removes Acid Byproducts GC GC Separation (DB-5MS Column) Evap->GC MS EI-MS Detection (High m/z Fragments) GC->MS Elution & Ionization

Figure 1: GC-MS workflow for HFBA-derivatized 1-(5-Methylmorpholin-3-yl)propan-2-one.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol utilizes Isotopic Dilution Mass Spectrometry (IDMS) principles. By adding a deuterated internal standard before any chemical manipulation, the system self-corrects for variable extraction efficiencies and incomplete derivatization yields.

Phase 1: Extraction and Internal Standardization
  • Aliquot & Spike: Transfer 1.0 mL of the sample matrix into a clean glass centrifuge tube. Immediately spike with 50 µL of Morpholine-d8 (10 µg/mL) as the Internal Standard (ISTD).

    • Causality: Adding the ISTD first ensures that any subsequent volumetric losses are proportionally mirrored by the ISTD, self-validating the final quantification ratio.

  • Alkaline Extraction: Add 100 µL of 1M NaOH to adjust the pH to >10. This ensures the morpholine nitrogen is fully deprotonated into its free-base form, which is required for efficient partitioning.

  • Partitioning: Extract with 2.0 mL of GC-grade ethyl acetate. Vortex for 2 minutes and centrifuge at 3000 rpm for 5 minutes. Transfer the upper organic layer to a new reaction vial.

  • Desiccation: Evaporate the organic layer to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C.

Phase 2: HFBA Derivatization
  • Acylation: Reconstitute the dried extract in 50 µL of dry ethyl acetate. Add 50 µL of Heptafluorobutyric anhydride (HFBA). Seal the vial tightly with a PTFE-lined cap.

  • Incubation: Incubate the mixture in a heating block at 60°C for 30 minutes.

    • Causality: Thermal energy drives the nucleophilic attack of the secondary amine onto the anhydride carbonyl, ensuring quantitative 100% conversion to the N-heptafluorobutyryl derivative.

  • Acid Removal (Critical Quality Step): Remove the vial, cool to room temperature, and evaporate the mixture to complete dryness under nitrogen.

    • Causality: HFBA reactions produce highly corrosive heptafluorobutyric acid as a byproduct. Injecting this strong acid into the GC will rapidly strip the polysiloxane stationary phase and create active sites in the inlet liner. Evaporation protects the analytical hardware and prevents baseline drift.

  • Reconstitution: Reconstitute the dried derivative in 100 µL of GC-grade hexane and transfer to an autosampler vial.

Phase 3: GC-MS Acquisition Parameters
  • Injection: Inject 1.0 µL in splitless mode (Inlet temperature: 250°C) to maximize sensitivity.

  • Separation: Utilize a 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5MS, 30m × 0.25mm × 0.25µm). Set the carrier gas (Helium) to a constant flow of 1.0 mL/min.

  • Oven Program: Initial temperature 70°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Detection: Electron Impact (EI) mode at 70 eV. Acquire data in Selected Ion Monitoring (SIM) mode.

Phase 4: Self-Validating Quality Control Logic

To confirm the result is mathematically sound and structurally verified, the system must pass the following checks:

  • Procedural Blank: A matrix blank processed through the entire workflow must show a target peak area < LOD, validating the absence of reagent contamination.

  • Ion Ratio Confirmation: The MS software must compare the ratio of the quantifier ion to two qualifier ions. If the ratio deviates by >±20% from the established calibration standard, the system automatically flags the result as a matrix interference rather than a true positive.

References

  • Li, Y., et al. (2018). "Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry." Journal of Analytical Methods in Chemistry, 2018, 6011116. Available at:[Link]

  • Senedi, K., & Morrison, C. (2018). "Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry." Analytical Methods, 10(11), 1339-1352. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(5-Methylmorpholin-3-yl)propan-2-one

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, mechanistic system. When handling specialized pharmaceutical intermediates like 1-(5-Methylmorpholin-3-yl)propa...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, mechanistic system. When handling specialized pharmaceutical intermediates like 1-(5-Methylmorpholin-3-yl)propan-2-one (CAS: 1594699-09-8) [1], standard operating procedures often fall short because they fail to account for the specific molecular behavior of the compound.

This compound is a critical building block in the development of neuroprotective agents and Keap1 modulators [2]. However, its unique structure presents a dual-hazard profile: it combines the alkaline, tissue-permeating properties of a morpholine ring with the volatile, defatting characteristics of a ketone [3, 4].

This guide provides the authoritative, causality-driven operational and disposal protocols required to handle this compound safely, ensuring both scientific integrity and personnel protection.

Mechanistic Risk Assessment: The Causality of PPE Selection

To design an effective defense system, we must first understand the molecular attack vectors of 1-(5-Methylmorpholin-3-yl)propan-2-one:

  • The Ketone Moiety (Propan-2-one): Ketones are highly volatile and act as aggressive organic solvents. Crucially, ketones rapidly degrade standard nitrile elastomers—often breaking through in under a minute [4, 5].

  • The Morpholine Ring: Morpholine derivatives are secondary/tertiary amines that are highly alkaline and corrosive. Because of their specific lipid-water partition coefficients, they act as potent transdermal penetration enhancers, carrying themselves (and dissolved solutes) rapidly through the stratum corneum [3].

The Failure of Standard PPE: If an operator relies on standard nitrile gloves, they are operating under a false sense of security. The ketone moiety will dissolve the nitrile barrier, allowing the morpholine ring to carry the corrosive compound directly into the lipid bilayer of the skin. Therefore, Butyl rubber is the mandatory primary dermal barrier.

RiskMitigation Chem 1-(5-Methylmorpholin-3-yl) propan-2-one Ketone Ketone Moiety (High Volatility) Chem->Ketone Morpholine Morpholine Ring (Skin Permeation) Chem->Morpholine Inhalation Inhalation Risk Ketone->Inhalation Dermal Dermal Exposure Risk Ketone->Dermal Defats skin Morpholine->Dermal Penetrates tissue Hood Engineering Control: Fume Hood (>0.4 m/s) Inhalation->Hood Mitigated by Butyl PPE Control: Butyl Rubber Gloves Dermal->Butyl Mitigated by

Mechanistic pathway of exposure risks and corresponding mitigation strategies.

Quantitative PPE Selection Matrix

The following table summarizes the validated safety parameters required for handling this compound. Every choice is grounded in chemical compatibility data [4, 5].

PPE ComponentMaterial SpecificationQuantitative MetricMechanistic Justification
Primary Gloves Butyl Rubber (14–32 mil)>480 min breakthroughButyl rubber provides exceptional resistance to both aggressive ketones and corrosive amines.
Splash Gloves Heavy-Duty Nitrile (8 mil)<1 min breakthroughUsed only as an over-glove for dexterity. Must be discarded immediately upon any splash contact.
Ventilation Chemical Fume Hood0.4 – 0.6 m/s face velocityCaptures volatile propan-2-one vapors and prevents inhalation of aerosolized morpholine particulates.
Eye Protection ANSI Z87.1 Splash GogglesN/APrevents severe corneal damage and blindness from alkaline morpholine splashes. Safety glasses are insufficient.
Body Protection Flame-Resistant (FR) CoatNFPA 2112 CompliantMitigates the flammability risk inherent to the ketone moiety.

Operational Workflow & Handling Protocol

A protocol is only as good as its ability to self-validate. Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Pre-Operation Environmental Validation

  • Action: Activate the chemical fume hood and check the digital monitor.

  • Self-Validation: Verify the face velocity is strictly between 0.4 and 0.6 m/s (80–120 fpm). If the flow rate fluctuates or the alarm sounds, abort the procedure.

Step 2: PPE Donning and Integrity Check

  • Action: Don the FR lab coat and ANSI Z87.1 goggles. Don the Butyl rubber gloves.

  • Self-Validation: Perform the "inflation test" on the Butyl gloves prior to donning. Trap air in the glove, roll the cuff tightly, and apply pressure. Listen and feel for micro-tears. A compromised butyl glove is a critical failure point.

Step 3: Chemical Transfer

  • Action: Transfer 1-(5-Methylmorpholin-3-yl)propan-2-one using a positive displacement pipette (for liquids) or a grounded, anti-static PTFE spatula (if handling a synthesized solid salt form).

  • Causality: Standard air-displacement pipettes will drip due to the high vapor pressure of the ketone moiety. Positive displacement prevents hazardous spills.

  • Action: Keep the fume hood sash below your breathing zone (typically <18 inches).

Step 4: Decontamination

  • Action: Wipe down the exterior of the sealed receiving vessel with a damp cloth before removing it from the hood. Avoid using acetone for cleanup, as it will further degrade any incidental nitrile splash guards in the vicinity.

SOPWorkflow Start 1. Pre-Operation: Verify Fume Hood PPE 2. Don PPE: Butyl Gloves & Goggles Start->PPE Handling 3. Chemical Transfer: Anti-Static Tools PPE->Handling Spill Spill Detected? Handling->Spill Clean Spill Protocol: Absorbent & Base Spill->Clean Yes Reaction 4. Proceed to Reaction Setup Spill->Reaction No Waste 5. Waste Disposal: Organic Waste Clean->Waste Reaction->Waste

Standard operating procedure workflow for handling 1-(5-Methylmorpholin-3-yl)propan-2-one.

Disposal and Spill Logistics

Improper disposal of morpholine-ketone derivatives can lead to severe environmental contamination and dangerous cross-reactions in waste carboys [3].

Spill Response Protocol:

  • Isolate: Lower the fume hood sash completely. Alert personnel in the immediate vicinity.

  • Absorb: Do not use combustible materials (like paper towels) due to the flammability of the ketone. Cover the spill with an inert, non-combustible absorbent such as vermiculite or dry sand.

  • Neutralize: Because the morpholine ring is alkaline, carefully sweep the absorbed mixture into a dedicated, sealable hazardous waste container using non-sparking tools.

Routine Waste Management:

  • Segregation: Collect all liquid waste containing 1-(5-Methylmorpholin-3-yl)propan-2-one in a dedicated High-Density Polyethylene (HDPE) carboy labeled "Non-Halogenated Organic Waste - Alkaline / Flammable."

  • Incompatibility Warning: Never mix this waste stream with concentrated acids (e.g., Nitric Acid, Sulfuric Acid). The alkaline morpholine ring will trigger a violent, exothermic acid-base reaction, potentially boiling the volatile ketone and rupturing the carboy [3].

  • Secondary Containment: Store the waste carboy in a secondary spill tray capable of holding 110% of the primary container's volume. Schedule disposal via high-temperature incineration through a certified hazardous waste vendor.

References

  • Chemos GmbH & Co. KG. "Safety Data Sheet: Morpholine." Chemos. Available at: [Link]

  • S&G Gloves. "Nitrile Glove Chemical Resistance Guide: Vulnerability to Ketones." S&G Gloves. Available at: [Link]

  • Florida State University Environmental Health and Safety. "OSHA Glove Selection Chart: Butyl vs. Nitrile Performance." FSU EHS. Available at: [Link]

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